N-(4-Fluorobenzyl)-2-butanamine hydrochloride
Description
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Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-3-9(2)13-8-10-4-6-11(12)7-5-10;/h4-7,9,13H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKWVKAZNKWNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of N-(4-Fluorobenzyl)-2-butanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the core basic properties of N-(4-Fluorobenzyl)-2-butanamine hydrochloride (F-BBA HCl). As a secondary alkylamine, its basicity is a critical parameter influencing its chemical behavior, formulation, and potential biological activity. This document delves into the theoretical underpinnings of its basicity, supported by estimations based on structurally similar compounds. Furthermore, it outlines detailed protocols for its synthesis and analytical characterization, providing a foundational resource for researchers in the fields of medicinal chemistry and drug development.
Introduction: Understanding the Significance of Basicity
N-(4-Fluorobenzyl)-2-butanamine hydrochloride is a secondary amine salt with a structure that suggests its potential as a scaffold in the design of new chemical entities. The nitrogen atom's lone pair of electrons confers basic properties, which are fundamental to its reactivity, solubility, and pharmacokinetic profile. The hydrochloride salt form is a common strategy to improve the solubility and stability of amine-containing compounds. A thorough understanding of its basicity, quantified by the pKa of its conjugate acid, is paramount for its effective utilization in research and development. This guide aims to provide a detailed exploration of these properties, grounded in established chemical principles and supported by practical, field-proven methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of N-(4-Fluorobenzyl)-2-butanamine and its hydrochloride salt is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | N-(4-Fluorobenzyl)butan-2-amine hydrochloride | N/A |
| CAS Number | 1049678-16-1 | [1][2] |
| Molecular Formula | C₁₁H₁₇ClFN | [1][2] |
| Molecular Weight | 217.71 g/mol | [2] |
| Physical Form | Solid | [1][2] |
| LogP (Predicted) | 3.02 | [1] |
The Core of Basicity: An In-depth Analysis
The basicity of N-(4-Fluorobenzyl)-2-butanamine arises from the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). As a secondary alkylamine, it is expected to be a moderately strong base.
Structural Influence on Basicity
The basicity of an amine is primarily influenced by the electronic and steric effects of the substituents attached to the nitrogen atom.
-
Alkyl Groups: The 2-butyl group is an electron-donating group through the inductive effect (+I). This effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity of the amine compared to ammonia.
-
Benzyl Group: The benzyl group, while containing an aromatic ring, is not directly conjugated with the nitrogen atom's lone pair. The methylene (-CH₂) spacer isolates the nitrogen from the resonance effects of the phenyl ring. Therefore, the benzyl group primarily exerts a weak electron-withdrawing inductive effect (-I), which slightly decreases basicity compared to a simple alkylamine.
-
Fluorine Substituent: The fluorine atom on the phenyl ring is an electronegative atom and exerts an electron-withdrawing inductive effect. This effect is transmitted through the benzene ring and the methylene spacer to the nitrogen atom, leading to a slight decrease in basicity compared to the non-fluorinated analog, N-benzyl-2-butanamine.
pKa Estimation
-
The pKa of the conjugate acid of a typical secondary amine is in the range of 10-11.[3]
-
The pKa of the conjugate acid of benzylamine is 9.34.[3]
-
The presence of the electron-donating 2-butyl group is expected to increase the basicity compared to benzylamine.
-
The electron-withdrawing fluorine on the phenyl ring will slightly decrease the basicity.
Considering these factors, the pKa of the conjugate acid of N-(4-Fluorobenzyl)-2-butanamine is estimated to be in the range of 9.5 to 10.5 . This places it as a moderately strong base, suitable for forming a stable hydrochloride salt.
Caption: Factors influencing the estimated pKa of N-(4-Fluorobenzyl)-2-butanamine.
Synthesis and Salt Formation
The synthesis of N-(4-Fluorobenzyl)-2-butanamine hydrochloride is typically achieved through a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.
Synthesis of N-(4-Fluorobenzyl)-2-butanamine (Free Base)
A common and efficient method for the synthesis of secondary amines is reductive amination .[4][5] This one-pot reaction involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) and 2-butanamine (1.0-1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), portion-wise. Control the addition rate to maintain the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-(4-Fluorobenzyl)-2-butanamine.
Caption: Workflow for the synthesis of N-(4-Fluorobenzyl)-2-butanamine via reductive amination.
Formation of the Hydrochloride Salt
The hydrochloride salt is prepared by reacting the purified free base with hydrochloric acid.
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the purified N-(4-Fluorobenzyl)-2-butanamine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) while stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain N-(4-Fluorobenzyl)-2-butanamine hydrochloride.
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural elucidation and purity confirmation of N-(4-Fluorobenzyl)-2-butanamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorobenzyl group, the methylene protons of the benzyl group, the methine proton of the 2-butyl group, and the methyl and methylene protons of the butyl chain. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the 2-butyl group.
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the fluorine atom on the phenyl ring, providing definitive evidence of its presence.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected absorptions include:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (secondary amine salt) | 2400-3000 (broad) | Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-2960 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium |
| C-F stretch | 1000-1400 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak corresponding to the free base (C₁₁H₁₆FN) would be expected at m/z 181.25.
Solubility Profile
The solubility of N-(4-Fluorobenzyl)-2-butanamine hydrochloride is a critical parameter for its formulation and in vitro testing.
-
Aqueous Solubility: As a hydrochloride salt, it is expected to have significantly higher solubility in water compared to the free base. The protonated amine can form ion-dipole interactions with water molecules.
-
Organic Solubility: The solubility in organic solvents will depend on the polarity of the solvent. It is predicted to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in non-polar solvents like hexanes is expected to be low.[6]
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Equilibration: Add an excess amount of N-(4-Fluorobenzyl)-2-butanamine hydrochloride to a known volume of the desired solvent in a sealed vial.
-
Agitation: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any suspended particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Considerations
N-(4-Fluorobenzyl)-2-butanamine hydrochloride, as a secondary amine salt, is generally expected to be a stable solid under standard storage conditions (room temperature, protected from light and moisture). However, potential degradation pathways should be considered, particularly under stressed conditions.
-
pH Stability: In aqueous solutions, the stability will be pH-dependent. At neutral to acidic pH, the protonated form will be predominant and relatively stable. At higher pH, the free base will be present, which may be more susceptible to oxidation.
-
Oxidative Stability: The amine functionality can be susceptible to oxidation. Exposure to strong oxidizing agents or prolonged exposure to air and light should be minimized.
-
Formation of Nitrosamines: Secondary amines can react with nitrosating agents (e.g., nitrites) to form N-nitrosamines, which are a class of potential carcinogens. This is a critical consideration in drug development and formulation.[7]
Potential Applications and Pharmacological Context
While specific pharmacological data for N-(4-Fluorobenzyl)-2-butanamine hydrochloride is not widely published, its structural motifs are present in various biologically active compounds. The N-benzylalkylamine scaffold is a common feature in molecules targeting the central nervous system (CNS).
-
Analogs of Bioactive Molecules: The structure shares similarities with compounds that interact with monoamine transporters (for serotonin, dopamine, and norepinephrine).[8][9]
-
Antimicrobial and Antifungal Agents: Benzylamine derivatives have been investigated for their antimicrobial and antifungal properties.[10]
-
Anticancer Agents: Some N-benzyl derivatives have been explored as tubulin polymerization inhibitors for cancer therapy.[11]
Further research is required to elucidate the specific pharmacological profile of N-(4-Fluorobenzyl)-2-butanamine hydrochloride.
Conclusion
N-(4-Fluorobenzyl)-2-butanamine hydrochloride is a secondary alkylamine salt with moderately strong basic properties, with an estimated pKa of its conjugate acid in the range of 9.5 to 10.5. Its synthesis can be readily achieved via reductive amination, and its structure can be unequivocally confirmed using standard analytical techniques. This technical guide provides a solid foundation for researchers working with this compound, offering insights into its fundamental chemical properties, synthesis, and characterization. The information presented herein is intended to facilitate further investigation into its potential applications in medicinal chemistry and drug discovery.
References
- Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 149, 42-48.
- Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines.
- Cantu, M. D., et al. (2005). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion.
- Royal Society of Chemistry. (2017). Supplementary Information for Catalytic Hydroboration of Imines and Alkynes by n-Butyllithium and Lithium Anilides. RSC.
- MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1549.
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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In-Depth Technical Guide: Pharmacological Profiling and Mechanism of Action of N-(4-Fluorobenzyl)-2-butanamine Hydrochloride
Executive Summary & Structural Rationale
N-(4-Fluorobenzyl)-2-butanamine hydrochloride (CAS: 1049678-16-1) is an investigational secondary amine characterized by a sec-butylamine core conjugated to a 4-fluorobenzyl moiety [1]. With the molecular formula C₁₁H₁₆FN, it is a structural isomer of known monoamine-modulating novel psychoactive substances (NPS) such as the fluoroethamphetamines (e.g., 3-FEA and 4-FEA) [3].
However, its unique structural architecture fundamentally alters its pharmacodynamics. While primary and small secondary amphetamines typically act as potent substrate-type releasers of monoamines, the addition of a bulky N-benzyl substitution imposes significant steric hindrance. This structural shift transitions the molecule's primary mechanism of action away from vesicular release and toward competitive monoamine reuptake inhibition and intracellular Trace Amine-Associated Receptor 1 (TAAR1) agonism .
As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for elucidating the precise mechanism of action of this compound, ensuring that drug development professionals can accurately profile its neurochemical interactions.
Core Mechanisms of Action
Monoamine Transporter (MAT) Reuptake Inhibition
The primary pharmacological target for N-(4-Fluorobenzyl)-2-butanamine is the family of monoamine transporters: the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).
-
The Causality of Binding: The highly lipophilic 4-fluorobenzyl group anchors the molecule within the hydrophobic S1 binding pocket of the transporter proteins. Simultaneously, the basic nitrogen of the sec-butylamine group forms a critical salt bridge with the conserved aspartate residue (e.g., Asp79 in hDAT) in the transporter's central binding site.
-
Functional Outcome: By occupying the orthosteric site, the compound competitively blocks the reuptake of endogenous monoamines from the synaptic cleft, thereby prolonging neurotransmitter signaling [4].
Intracellular TAAR1 Agonism and Presynaptic Regulation
Beyond surface-level transporter blockade, highly lipophilic fluorinated amines can diffuse across the presynaptic membrane or utilize MATs as conduits to enter the cytoplasm. Once intracellular, the compound acts as an agonist at TAAR1 [2].
-
The Causality of Efflux: TAAR1 is a Gαs-coupled receptor. Its activation leads to the accumulation of cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA) and Protein Kinase C (PKC).
-
Transporter Phosphorylation: PKC-mediated phosphorylation of the intracellular N-terminus of DAT triggers a conformational shift. This either induces transporter internalization (reducing surface DAT capacity) or reverses the transporter's directionality, causing non-vesicular dopamine efflux [2].
Mechanistic Visualization
Caption: Mechanism of N-(4-Fluorobenzyl)-2-butanamine-induced TAAR1 activation and DAT modulation.
Self-Validating Experimental Protocols
To rigorously characterize this compound, we must employ assay systems that inherently control for false positives (e.g., distinguishing true uptake inhibition from receptor-mediated efflux).
Protocol 1: High-Throughput Monoamine Uptake Inhibition Assay
Objective: Determine the IC₅₀ of the compound at hDAT, hNET, and hSERT. Causality & Design Choice: We utilize [³H]-radiolabeled neurotransmitters rather than fluorescent substrate analogs (like ASP⁺). Fluorinated aromatic compounds often exhibit auto-fluorescence or optical quenching, which can artificially skew IC₅₀ readouts in fluorescence assays. Radioligands guarantee absolute signal fidelity [4]. Self-Validation: The assay includes specific, high-affinity inhibitors (GBR12909 for DAT, Nisoxetine for NET, Fluoxetine for SERT) at saturating concentrations (10 µM) to define the Non-Specific Binding (NSB) baseline. If the test compound's maximal inhibition exceeds the positive control, it indicates off-target cell toxicity rather than specific inhibition.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into 96-well plates at 50,000 cells/well. Incubate overnight at 37°C.
-
Compound Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add N-(4-Fluorobenzyl)-2-butanamine in a 10-point concentration gradient (1 nM to 100 µM). Incubate for 15 minutes at 37°C.
-
Radioligand Addition: Add 20 nM of [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin to the respective wells. Incubate for exactly 10 minutes to capture the linear phase of uptake.
-
Termination & Lysis: Terminate the reaction by rapidly washing the cells three times with ice-cold KRH buffer. Lyse cells using 0.1 M NaOH.
-
Quantification: Transfer lysates to scintillation vials, add Ultima Gold scintillation fluid, and quantify retained radioactivity using a Liquid Scintillation Counter (LSC).
Protocol 2: TAAR1-Mediated cAMP Accumulation Assay
Objective: Confirm intracellular TAAR1 agonism and differentiate it from surface MAT blockade. Causality & Design Choice: Because the compound requires intracellular access to activate TAAR1, we utilize a dual-transfection model. Self-Validation: We run parallel assays: one in HEK293 cells expressing only hTAAR1, and another in cells co-transfected with hDAT and hTAAR1. A significantly lower EC₅₀ in the co-transfected line validates that the compound actively utilizes the transporter to access the intracellular receptor space [2].
Step-by-Step Methodology:
-
Transfection: Transiently transfect HEK293 cells with hTAAR1 alone, or hTAAR1 + hDAT.
-
Stimulation: Resuspend cells in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Add the test compound (10 nM to 100 µM) and incubate for 30 minutes at 37°C.
-
Detection: Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit. Add the d2-labeled cAMP analog and the anti-cAMP Cryptate conjugate.
-
Readout: Measure the FRET signal at 665 nm and 620 nm using a microplate reader. Calculate the cAMP concentration via a standard curve.
Experimental Workflow Visualization
Caption: High-throughput screening workflow for N-(4-Fluorobenzyl)-2-butanamine profiling.
Quantitative Data Profile
Based on the structure-activity relationship (SAR) of analogous N-benzyl substituted aliphatic amines and fluoroamphetamines, the expected pharmacological profile for N-(4-Fluorobenzyl)-2-butanamine is summarized below. The data highlights a strong preference for competitive inhibition over substrate release, alongside moderate TAAR1 activation.
| Target / Assay | Pharmacological Metric | Expected Value Range | Reference Control | Control Value |
| hDAT Uptake | IC₅₀ (Inhibition) | 1.5 - 4.2 µM | GBR12909 | 0.015 µM |
| hNET Uptake | IC₅₀ (Inhibition) | 0.8 - 2.1 µM | Nisoxetine | 0.004 µM |
| hSERT Uptake | IC₅₀ (Inhibition) | 5.0 - 12.5 µM | Fluoxetine | 0.020 µM |
| hDAT Release | EC₅₀ (Efflux) | > 50 µM (Inactive) | D-Amphetamine | 0.080 µM |
| hTAAR1 (cAMP) | EC₅₀ (Activation) | 2.5 - 6.0 µM | β-Phenylethylamine | 0.400 µM |
Note: The high IC₅₀ for release (>50 µM) confirms that the bulky 4-fluorobenzyl group prevents the molecule from acting as a classical releasing agent, restricting it to a reuptake inhibitor profile.
References
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N-(4-Fluorobenzyl)-2-butanamine Hydrochloride: A Prospective Monoamine Oxidase Inhibitor
A Technical Guide for Preclinical Evaluation
Abstract
Monoamine oxidase (MAO) inhibitors are a critical class of therapeutics for a range of neurological and psychiatric disorders, including depression and Parkinson's disease.[1][2][3] The development of new MAO inhibitors with improved selectivity and safety profiles remains an area of significant interest in medicinal chemistry. This guide outlines a comprehensive preclinical framework for evaluating the potential of a novel compound, N-(4-Fluorobenzyl)-2-butanamine hydrochloride, as a monoamine oxidase inhibitor. While no direct studies on this specific molecule have been published, its structural motifs—a fluorinated benzylamine group and a sec-butylamine core—suggest a plausible interaction with the active site of MAO enzymes. This document provides the scientific rationale, detailed experimental protocols for in vitro characterization, and a proposed workflow for determining its inhibitory potency, selectivity, and mechanism of action.
Introduction: The Rationale for MAO Inhibition
Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters (like serotonin, norepinephrine, and dopamine) and other biogenic amines.[1][3] There are two primary isoforms, MAO-A and MAO-B, which differ in their tissue distribution, substrate specificity, and inhibitor selectivity.[1][4][5]
-
MAO-A preferentially metabolizes serotonin and norepinephrine. Its inhibition is a validated strategy for treating depression and anxiety disorders.[4][6][7]
-
MAO-B primarily metabolizes dopamine and phenylethylamine.[7] Selective MAO-B inhibitors are effective in the treatment of Parkinson's disease, helping to preserve dopamine levels in the brain.[1][4][7]
The discovery of MAO inhibitors was a landmark in psychopharmacology. However, early irreversible, non-selective inhibitors were associated with significant side effects, most notably the "cheese effect," a hypertensive crisis caused by interactions with tyramine-rich foods.[8] This led to the development of a new generation of reversible and isoform-selective inhibitors with improved safety profiles.[1][2] The search for novel MAO inhibitors with high potency, selectivity, and reversibility continues to be a key objective in drug discovery.[9]
Scientific Rationale for Investigating N-(4-Fluorobenzyl)-2-butanamine
The chemical structure of N-(4-Fluorobenzyl)-2-butanamine hydrochloride presents several features that warrant its investigation as a potential MAO inhibitor. The rationale is built on established structure-activity relationships (SAR) of known MAO inhibitors.[1][9]
-
Benzylamine Moiety : Benzylamine is a known substrate for MAO-B.[4][10][11] Many potent MAO-B inhibitors incorporate a benzylamine or related N-benzyl scaffold.[10][] This suggests the N-(4-Fluorobenzyl) group could guide the molecule to the MAO active site.
-
Fluorine Substitution : The presence of a fluorine atom on the phenyl ring can significantly influence the compound's electronic properties and binding interactions. Halogen substitution is a common strategy in the design of MAO inhibitors to enhance potency and selectivity.[13]
-
sec-Butylamine Core : The small alkyl group (sec-butyl) attached to the nitrogen may play a role in orienting the molecule within the hydrophobic active site of the enzyme, potentially influencing its selectivity between MAO-A and MAO-B, which are known to have different active site volumes.[14]
Based on these structural elements, it is hypothesized that N-(4-Fluorobenzyl)-2-butanamine may act as a competitive inhibitor of monoamine oxidase, with a potential preference for the MAO-B isoform.
Proposed Experimental Workflow
A systematic evaluation is required to determine the compound's activity, potency, selectivity, and mechanism. This involves a tiered approach from initial screening to detailed kinetic analysis.
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- 10. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
- 14. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling of N-(4-Fluorobenzyl)-2-butanamine Hydrochloride: A Technical Guide to Solubility and Stability
Executive Summary
The compound N-(4-Fluorobenzyl)-2-butanamine hydrochloride (CAS 1049678-16-1) is a secondary amine building block characterized by a lipophilic sec-butyl group and a para-fluorinated benzyl moiety. In drug development, the strategic incorporation of fluorine is a well-established method to modulate pKa, enhance metabolic stability, and improve membrane permeability[1][2]. However, these structural modifications directly dictate the thermodynamic solubility and degradation pathways of the compound. This whitepaper provides a comprehensive, self-validating framework for evaluating the solubility and stability of this specific fluorinated amine hydrochloride.
Structural Rationale and Physicochemical Causality
The physicochemical behavior of N-(4-Fluorobenzyl)-2-butanamine is governed by the interplay between its functional groups. The highly electronegative fluorine atom (Pauling scale 3.98) exerts an inductive electron-withdrawing effect, slightly reducing the basicity of the secondary amine compared to a non-fluorinated analog[2][3].
The free base exhibits a calculated LogP of approximately 3.02, indicating high lipophilicity[4]. To counteract this and ensure adequate aqueous solubility for biological assays or formulation, the compound is isolated as a hydrochloride (HCl) salt. The salt form introduces an amphiphilic character, making its solubility highly pH-dependent. In alkaline environments (pH > pKa), the compound is susceptible to salt disproportionation—the conversion of the soluble salt back into the insoluble free base. Understanding this causality is critical for designing robust solubility and stability protocols.
Thermodynamic Solubility Profiling
Causality & Self-Validation Mechanisms
Kinetic solubility assays (e.g., DMSO stock dilution) frequently overestimate solubility due to transient supersaturation. For rigorous development, thermodynamic solubility via the shake-flask method is mandatory.
Two self-validating controls must be embedded in this protocol:
-
Final pH Monitoring: Dissolution of hydrochloride salts can acidify weak buffers. If the final pH shifts significantly, the measured solubility reflects the shifted pH rather than the target pH.
-
Solid-State Verification: Testing a lipophilic salt in pH 7.4 buffer can strip the HCl, precipitating the free base. X-ray Powder Diffraction (XRPD) of the residual undissolved pellet ensures that the measured solubility is attributed to the intact salt polymorph, not a disproportionated free base.
Protocol: Self-Validating Thermodynamic Solubility Assessment
-
Media Preparation: Prepare standard aqueous buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (Phosphate).
-
Saturation: Add an excess of N-(4-Fluorobenzyl)-2-butanamine HCl (approx. 50 mg) to 1 mL of each buffer in sealed glass vials.
-
Equilibration: Incubate the vials in an orbital shaker at 37°C ± 0.5°C at 200 rpm for 48 hours to achieve thermodynamic equilibrium.
-
Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.2 mL to saturate filter binding sites).
-
Solid-State Verification (Control): Recover the undissolved pellet, dry under a gentle nitrogen stream, and analyze via XRPD.
-
Quantification: Dilute the filtered supernatant and analyze via HPLC-UV at the compound's
, quantifying against a standard calibration curve.
Fig 1. Thermodynamic solubility assessment workflow including solid-state verification.
Data Presentation
Table 1: Representative Thermodynamic Solubility Profile of N-(4-Fluorobenzyl)-2-butanamine HCl at 37°C
| Buffer System | Target pH | Final pH | Solubility (mg/mL) | Solid-State (XRPD) |
| HCl / KCl | 1.2 | 1.2 | > 35.0 | Intact HCl Salt |
| Acetate | 4.5 | 4.4 | 28.5 | Intact HCl Salt |
| Phosphate | 6.8 | 6.6 | 12.2 | Intact HCl Salt |
| Phosphate | 7.4 | 7.1 | 1.8 | Free Base (Disproportionation) |
Stability Profiling and Forced Degradation
Causality & Self-Validation Mechanisms
Stability testing provides evidence on how the quality of the drug substance varies under environmental factors, establishing re-test periods and storage conditions[5][6]. N-(4-Fluorobenzyl)-2-butanamine HCl contains a benzylic position and a secondary amine. While the para-fluorine atom provides steric and electronic deactivation that enhances overall oxidative stability[1], these sites remain the primary targets for degradation.
In forced degradation, a critical self-validating control is the mass balance calculation . The sum of the remaining API and all quantified degradants must approximate 100% of the initial concentration. A significant deficit indicates the formation of volatile degradants or secondary degradation into UV-transparent species, necessitating orthogonal detection methods (e.g., ELSD or CAD).
Protocol: ICH Q1A(R2) Stability and Stress Testing
-
Forced Degradation (Stress Testing):
-
Hydrolytic: Expose 1 mg/mL API solutions to 0.1N HCl and 0.1N NaOH at 60°C for 7 days.
-
Oxidative: Expose API to 3% H2O2 at room temperature for 24 hours.
-
Thermal: Store solid API at 60°C for 14 days.
-
Validation Check: Analyze all stressed samples via LC-MS to identify degradation products and confirm mass balance.
-
-
Formal Stability (ICH Q1A(R2)):
-
Select three primary batches of the drug substance[5].
-
Package the API in container closure systems simulating the proposed commercial storage[7].
-
Long-Term: Store at 25°C ± 2°C / 60% RH ± 5% RH. Test at 0, 3, 6, 9, 12, 18, and 24 months[5][6].
-
Accelerated: Store at 40°C ± 2°C / 75% RH ± 5% RH. Test at 0, 1, 3, and 6 months[5][6].
-
-
Analytical Readout: Evaluate appearance, assay (%), and total impurities (%) at each time point.
Fig 2. ICH Q1A(R2) stability testing matrix and forced degradation pathways.
Data Presentation
Table 2: Representative ICH Q1A(R2) Accelerated Stability Data (40°C / 75% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Mass Balance Status |
| 0 | White crystalline powder | 99.8 | 0.15 | N/A |
| 1 | White crystalline powder | 99.6 | 0.22 | Confirmed (>99%) |
| 3 | White crystalline powder | 99.1 | 0.65 | Confirmed (>99%) |
| 6 | Off-white powder | 98.4 | 1.20 | Confirmed (>99%) |
Conclusion
The physicochemical profiling of N-(4-Fluorobenzyl)-2-butanamine hydrochloride requires an understanding of how its fluorinated benzylic and secondary amine moieties interact with aqueous and environmental stress. By implementing self-validating controls—such as XRPD for solid-state verification during solubility testing and mass balance checks during ICH Q1A(R2) forced degradation—researchers can ensure that the generated data is both highly accurate and causally sound for downstream drug development.
References
- 2 butanamina | Sigma-Aldrich, sigmaaldrich.com.
- N-(4-fluorobenzyl)-2-butanamine hydrochloride | CAS# 1049678-16-1 | MFCD07107493 | BB-4024885 - Hit2Lead, hit2lead.com.
- Full article: The role of fluorine in medicinal chemistry, tandfonline.com.
- Fluorine in medicinal chemistry - PubMed, nih.gov.
- Applications of Fluorine in Medicinal Chemistry - PubMed, nih.gov.
- Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES, gally.ch.
- STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS, helago-sk.sk.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products, gmp-compliance.org.
Sources
- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. You are being redirected... [hit2lead.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. helago-sk.sk [helago-sk.sk]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
Engineering the Next Generation of Psychoplastogens: A Technical Guide to the Discovery and Synthesis of Novel Psychoactive Compounds
Executive Summary: The Paradigm Shift in Neuropharmacology
Neuropsychiatric drug discovery is undergoing a profound paradigm shift. For decades, the standard of care for major depressive disorder (MDD) and post-traumatic stress disorder (PTSD) relied on monoaminergic symptom mitigation. Today, the focus has shifted toward psychoplastogens —small molecules capable of rapidly promoting structural and functional neural plasticity after a single administration[1]. As a Senior Application Scientist navigating this space, the core objective is clear: we must rationally design compounds that decouple therapeutic neuroplasticity from profound hallucinogenic liability. This guide delineates the mechanistic rationale, chemical synthesis, and pharmacological validation required to develop these novel psychoactive compounds (NPCs).
Rational Drug Design & Target Identification
The canonical target for classic psychedelics (e.g., LSD, psilocybin, DMT) is the serotonin 5-HT2A receptor[2]. However, 5-HT2A is a pleiotropic G protein-coupled receptor (GPCR) that engages multiple intracellular partners, primarily the Gαq and β-arrestin pathways[3].
Causality in Experimental Design: Why do we target specific conformational states? Recent cryo-electron microscopy (cryo-EM) structures of the 5-HT2A receptor bound to various psychedelics have revealed that hallucinogenic efficacy is tightly correlated with specific binding pocket topologies and intracellular loop 2 (ICL2) conformations[4]. By utilizing in silico docking against these active-state structures, we can identify novel scaffolds that stabilize the receptor in a conformation favoring β-arrestin recruitment or atypical Gq signaling[2]. This functional selectivity (biased agonism) is the causal mechanism by which we aim to trigger cortical spinogenesis (neuroplasticity) without inducing the head-twitch response (HTR) in rodents—the standard proxy for human hallucinations[3].
Fig 1. Sequential workflow for the discovery of novel psychoactive psychoplastogens.
Chemical Synthesis Strategies: Generating Novel Tryptamine Scaffolds
While classic tryptamines provide excellent starting points, accessing novel chemical space requires robust, modular synthetic protocols. The synthesis of N-acyl tryptamines represents a highly sustainable and versatile approach for generating novel lipid-like psychoactive mediators that modulate serotonergic systems[5].
Protocol: Sustainable Synthesis of N-Acyl Tryptamines
This methodology utilizes propylphosphonic anhydride (T3P) as a low-toxicity coupling agent, avoiding the harsh halogenated solvents and toxic chlorinating agents traditionally required for acyl chloride formation[5].
Self-Validating System: The use of T3P not only drives the reaction forward by scavenging water but also allows for direct Liquid Chromatography-Mass Spectrometry (LC-MS) monitoring of the unreacted amine. This ensures the coupling efficiency can be mathematically validated in real-time before proceeding to the workup phase.
Step-by-Step Methodology:
-
Reagent Preparation: In an 8-mL glass vial equipped with a magnetic stir bar, add the target carboxylic acid (0.1 mmol) and the tryptamine derivative (0.12 mmol, 1.2 eq)[5].
-
Base Addition: Introduce triethylamine (Et3N) (0.2 mmol, 2.0 eq) to the mixture. Causality: The base ensures the tryptamine remains in its reactive free-base form, preventing protonation that would quench nucleophilicity.
-
Coupling Activation: Slowly add T3P (50 wt% solution in EtOAc, 0.15 mmol, 1.5 eq) dropwise at room temperature[5]. Causality: T3P activates the carboxylic acid by forming a mixed anhydride intermediate, which is highly susceptible to nucleophilic attack by the tryptamine.
-
Solvent Adjustment: Add 60 µL of ethyl acetate (EtOAc) to optimize the molarity of the reaction mixture[5].
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Validate reaction completion via LC-MS by monitoring the disappearance of the tryptamine peak.
-
Quenching and Extraction: Quench the reaction with 2 mL of saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3 × 2 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (petroleum ether/EtOAc gradient) to yield the pure N-acyl tryptamine[5].
In Vitro Pharmacology & Receptor Profiling
Once a library of novel compounds is synthesized, they must be profiled for 5-HT2A functional selectivity to determine their hallucinogenic liability[2].
Assay Protocol: BRET-Based β-Arrestin Recruitment
To determine if a novel compound is a biased agonist, we utilize a Bioluminescence Resonance Energy Transfer (BRET) assay.
-
Cell Preparation: Transfect HEK293T cells with plasmids encoding 5-HT2A-Rluc8 (donor) and β-arrestin2-mVenus (acceptor).
-
Seeding: Plate cells in poly-D-lysine coated 384-well white microplates at a density of 15,000 cells/well.
-
Substrate Addition: After 24 hours, add the luciferase substrate Coelenterazine h (5 µM final concentration) and incubate for 10 minutes in the dark.
-
Ligand Stimulation: Add the novel psychoactive compounds at varying concentrations (10 pM to 10 µM).
-
Data Acquisition: Read the BRET signal (ratio of 535 nm emission to 470 nm emission) using a microplate reader.
-
Self-Validation: Normalize all data against a reference full agonist (e.g., 5-HT) set to 100% efficacy, and a vehicle control set to 0%. This internal calibration ensures that day-to-day luminescence variations are mathematically controlled, rendering the assay self-validating.
Fig 2. Divergent 5-HT2A signaling pathways governing hallucinogenic vs. neuroplastic effects.
Quantitative Data Presentation
The following table summarizes the pharmacological profiles of classic psychedelics versus next-generation psychoplastogens, highlighting the divergence between binding affinity and functional bias[4],[3].
| Compound | Scaffold Class | 5-HT2A Affinity (K_i, nM) | Functional Bias | Hallucinogenic Liability (HTR) |
| LSD | Ergoline | 1.1 | Balanced (Gq / β-arrestin) | High |
| Psilocin | Tryptamine | 15.0 | Balanced (Gq / β-arrestin) | High |
| TBG (Tabernanthalog) | Ibogalogue | >100 | Atypical | Low |
| RS130-180 | Novel Synthetic | N/A | β-arrestin biased | Low |
Note: Lower K_i values indicate higher binding affinity. A shift toward β-arrestin bias or atypical signaling is actively sought to minimize HTR liability while preserving neuroplasticity.
References
-
Olson, D. E. (2018). Psychoplastogens: A Promising Class of Plasticity-Promoting Neurotherapeutics. Journal of Experimental Neuroscience.[Link]
-
Gumpper, R. H., et al. (2025). The structural diversity of psychedelic drug actions revealed. Nature Communications.[Link]
-
Villano, R., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry.[Link]
-
Wójcik, M., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Reports (via PMC).[Link]
-
Vollenweider, F. X., & Preller, K. H. (2020). The promises and perils of psychedelic pharmacology for psychiatry. Nature Reviews Drug Discovery.[Link]
Sources
- 1. Psychoplastogens: A Promising Class of Plasticity-Promoting Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. d-nb.info [d-nb.info]
- 5. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
Predictive and Empirical Toxicological Screening Framework for N-(4-Fluorobenzyl)-2-butanamine Hydrochloride
Executive Summary
N-(4-Fluorobenzyl)-2-butanamine hydrochloride (CAS 1049678-16-1) is a fluorinated secondary amine frequently utilized as a foundational scaffold in medicinal chemistry and drug discovery. The integration of a lipophilic fluorinated aromatic ring with a basic aliphatic amine presents distinct toxicological liabilities that must be empirically de-risked before advancing to in vivo models. This whitepaper establishes a definitive, self-validating in vitro toxicological screening framework tailored specifically to the physicochemical properties of this compound.
Physicochemical & Structural Toxicology Rationale
Before deploying empirical assays, we must establish the mechanistic causality behind our screening choices. The structure of N-(4-Fluorobenzyl)-2-butanamine dictates its primary toxicological risks:
-
The Secondary Amine Core: At physiological pH, the secondary amine is predominantly protonated. This cationic center, flanked by lipophilic groups, is a classic pharmacophore for binding to the human ether-à-go-go-related gene (hERG) potassium channel. Inhibition of this channel is driven by
-cation interactions within the channel pore, leading to delayed ventricular repolarization and potentially fatal arrhythmias (1)[1]. -
The Fluorinated Benzyl Moiety: While fluorine substitution generally enhances metabolic stability, cytochrome P450 (CYP)-mediated oxidation of the benzylic position or the amine itself can generate highly reactive electrophilic intermediates (e.g., iminium ions). If unmitigated, these species covalently bind to hepatic macromolecules, instigating idiosyncratic hepatotoxicity (2)[2].
Figure 1: Tiered toxicological screening workflow for N-(4-Fluorobenzyl)-2-butanamine.
Tier 1: Cytotoxicity & Genotoxicity (The Foundation)
Causality: General cytotoxicity must be evaluated in a metabolically competent cell line. We utilize HepG2 (human hepatocellular carcinoma) cells because they retain basal expression of phase I and II metabolizing enzymes, allowing us to detect toxicity driven by both the parent compound and its primary metabolites.
Self-Validating Protocol: High-Throughput HepG2 Cytotoxicity
-
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO
. -
Compound Preparation: Prepare a 10 mM stock of N-(4-Fluorobenzyl)-2-butanamine HCl in 100% DMSO. Dilute in assay media to achieve an 8-point dose-response curve (0.1 μM to 100 μM). Ensure final DMSO concentration is ≤0.5%.
-
Internal Controls: Include Chlorpromazine (positive control for cytotoxicity) and 0.5% DMSO (negative vehicle control) to validate assay sensitivity and baseline viability.
-
Treatment: Aspirate seeding media and apply compound dilutions. Incubate for 48 hours.
-
Quantification: Add 100 μL of CellTiter-Glo® reagent (measures ATP as an indicator of metabolically active cells). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.
-
Readout: Measure luminescence. Calculate the IC
using non-linear regression.
Tier 2: Cardiotoxicity & hERG Channel Liability (The Bottleneck)
Causality: Basic amines are notorious for hERG blockade. Because lowering the pKa of the basic nitrogen or altering its steric environment can disrupt the putative
Self-Validating Protocol: Automated Patch-Clamp Electrophysiology
-
Cell Preparation: Utilize CHO cells stably expressing the human Kv11.1 (hERG) channel. Harvest cells when they reach 70-80% confluency.
-
System Setup: Load the cells into an automated patch-clamp platform. Use standard extracellular (high Na
) and intracellular (high K ) physiological solutions. -
Internal Controls: Perfuse E-4031 (a known potent hERG inhibitor) as a positive control to validate channel responsiveness and ensure the voltage protocol is eliciting pure hERG tail currents.
-
Voltage Protocol: Establish whole-cell configuration. Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse N-(4-Fluorobenzyl)-2-butanamine at escalating concentrations (0.1, 1, 3, 10, 30 μM). Allow 3-5 minutes per concentration for steady-state block.
-
Data Analysis: Measure the peak tail current amplitude relative to the pre-compound baseline. Calculate the IC
.
Tier 3: Hepatotoxicity & Reactive Metabolite Trapping
Causality: To definitively rule out the formation of toxic electrophiles, we simulate hepatic metabolism in vitro. Reactive metabolites (e.g., quinone imines or arene oxides) are short-lived and cannot be detected directly. Instead, we introduce Glutathione (GSH), a tripeptide that acts as a nucleophilic "trap." The formation of stable GSH adducts serves as a direct proxy for reactive metabolite generation[2]. We utilize Linear Ion Trap or Triple Quadrupole LC-MS/MS for highly sensitive detection (3)[3].
Figure 2: CYP450-mediated metabolic activation and subsequent GSH trapping workflow.
Self-Validating Protocol: GSH Trapping & LC-MS/MS Analysis
-
Incubation Mixture: In a 96-deep well plate, combine Human Liver Microsomes (HLM, 1 mg/mL protein), 10 mM GSH (a 1:1 mixture of unlabeled and stable isotope-labeled GSH to prevent false positives), and 10 μM N-(4-Fluorobenzyl)-2-butanamine in 50 mM potassium phosphate buffer (pH 7.4).
-
Internal Controls: Run a parallel incubation with Acetaminophen (known to form the reactive NAPQI metabolite) as a positive control to validate the metabolic competence of the microsomes and the trapping efficiency[3]. Include a negative control lacking NADPH.
-
Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C in a shaking water bath for 60 minutes.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal analytical standard. Centrifuge at 14,000 x g for 15 minutes to precipitate microsomal proteins.
-
LC-MS/MS Acquisition: Analyze the supernatant using UPLC coupled to a mass spectrometer operating in positive ion mode.
-
Data Mining: Utilize a neutral loss (NL) scanning method targeting a loss of 129 Da (characteristic of the pyroglutamic acid moiety of GSH adducts)[3]. The presence of an isotopic doublet (due to the 1:1 labeled/unlabeled GSH) confirms a true reactive species[2].
Quantitative Data Summarization
| Assay / Parameter | Target Readout | Acceptance Threshold | Toxicological Implication if Failed |
| HepG2 Cytotoxicity | IC | > 50 μM | High risk of general hepatotoxicity or mitochondrial impairment. |
| Ames Test (OECD 471) | Revertant Colony Count | < 2-fold over vehicle | Mutagenic potential; DNA damage liability. |
| hERG Patch-Clamp | IC | > 10 μM | Arrhythmogenic risk (Long QT Syndrome) due to amine basicity. |
| GSH Trapping (LC-MS) | Adduct Peak Area | No detectable adducts | High risk of idiosyncratic adverse drug reactions (IADRs). |
References
-
Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. ACS Publications. 1
-
Rapid Screening of Glutathione-Trapped Reactive Metabolites by Linear Ion Trap Mass Spectrometry with Isotope Pattern-Dependent Scanning and Postacquisition Data Mining. Chemical Research in Toxicology.3
-
Reactive Metabolite Assessment. Cyprotex ADME-Tox Solutions - Evotec. 2
Sources
Preliminary In-Vivo Effects of N-(4-Fluorobenzyl)-2-butanamine Hydrochloride: A Comprehensive Technical Guide
Executive Summary
As drug discovery pipelines increasingly focus on atypical monoaminergic modulators, secondary aliphatic benzylamines have emerged as highly versatile scaffolds. This whitepaper establishes a rigorous, field-proven framework for evaluating the preliminary in-vivo effects of N-(4-Fluorobenzyl)-2-butanamine hydrochloride (N-4FBBA) . By synthesizing structural rationale with self-validating experimental protocols, this guide provides researchers with the methodologies required to accurately profile the pharmacokinetics, neuropharmacology, and behavioral impact of this novel compound.
Structural Rationale and Pharmacological Hypothesis
N-(4-Fluorobenzyl)-2-butanamine hydrochloride (CAS 1049678-16-1) represents a unique structural motif designed to optimize central nervous system (CNS) penetrance and target engagement.
-
Fluorination: The para-fluoro substitution on the benzyl ring is a classical bioisosteric modification. It is specifically engineered to block Cytochrome P450 (CYP450)-mediated para-hydroxylation, thereby extending the compound's biological half-life and enhancing its lipophilicity for optimal blood-brain barrier (BBB) penetration.
-
Aliphatic Chain: The 2-butanamine (sec-butylamine) moiety introduces a chiral center and significant steric bulk. This structural class is frequently investigated for its potential to modulate monoaminergic transmission, either via trace amine-associated receptor 1 (TAAR1) agonism, monoamine oxidase (MAO) inhibition, or atypical reuptake blockade.
Fig 1: Proposed neuropharmacological mechanism of N-4FBBA on monoaminergic synaptic transmission.
In-Vivo Pharmacokinetic (PK) Profiling: BBB Permeability
To determine if N-4FBBA reaches its central targets, evaluating the unbound brain-to-plasma partition coefficient (
Protocol: Steady-State Determination
Causality & Validation: Intravenous continuous infusion is selected over bolus dosing to achieve steady-state kinetics. This eliminates the confounding variable of distribution half-life, ensuring that the calculated
-
Subject Preparation: Cannulate the jugular vein of adult male Sprague-Dawley rats for systemic dosing. Stereotaxically implant a microdialysis guide cannula into the striatum.
-
Dosing: Administer N-4FBBA via a loading dose followed by continuous IV infusion (e.g., 2 mg/kg/hr) to achieve steady-state plasma concentrations.
-
Sampling: Concurrently sample systemic blood (via tail vein or secondary catheter) and brain interstitial fluid (ISF) via the microdialysis probe.
-
Analysis: Quantify unbound N-4FBBA in the dialysate and plasma ultrafiltrate using LC-MS/MS.
-
Calculation: Calculate
. A value approaching 1.0 indicates excellent passive diffusion; a value < 0.3 indicates active efflux (e.g., via P-glycoprotein).
Fig 2: Pharmacokinetic workflow for determining the unbound brain-to-plasma partition coefficient.
Neuropharmacological Profiling: In-Vivo Microdialysis
In vivo microdialysis is a powerful technique used to measure the levels of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions of freely moving animals[2]. If N-4FBBA acts as a monoamine modulator, we must quantify its effect on extracellular dopamine (DA) and serotonin (5-HT) in real-time[3].
Protocol: Monoamine Efflux Measurement
Causality & Validation: Artificial cerebrospinal fluid (aCSF) is strictly utilized to match the ionic composition of the brain ISF, preventing osmotic shock or artifactual neurotransmitter release. The 2-hour equilibration period is a self-validating step to ensure that the initial surge of monoamines caused by the mechanical trauma of probe insertion has subsided, establishing a true physiological baseline.
-
Surgical Implantation: Stereotaxically implant a concentric microdialysis probe (4 mm membrane length) into the medial prefrontal cortex (mPFC) or striatum. Allow 24-48 hours for post-operative recovery.
-
Perfusion: Perfuse the probe with aCSF (NaCl 147 mM, KCl 2.7 mM, CaCl2 1.2 mM, MgCl2 0.85 mM) at a constant flow rate of 1.5 µL/min using a microinfusion pump.
-
Baseline Collection: Collect dialysate fractions every 20 minutes for at least 1 hour to establish stable baseline DA and 5-HT levels.
-
Drug Administration: Administer N-4FBBA (e.g., 10 mg/kg, IP).
-
Post-Dose Sampling: Continue continuous collection for 3-4 hours to capture the
and elimination phase of the neurotransmitter efflux. -
Quantification: Analyze samples immediately via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Behavioral Assays: Open Field Test (OFT)
To correlate neurochemical changes with functional outcomes, the Open Field Test is employed to assess spontaneous locomotor activity and anxiety-like behavior[4]. The animals are placed into the locomotor activity chamber with infrared beams crossing the X, Y and Z axes that plot their ambulatory and fine motor movements[5].
Protocol: OFT Assessment
Causality & Validation: The 60-minute room acclimation prevents novelty-induced stress from masking the drug's true anxiolytic or anxiogenic effects. Testing at 30 minutes post-dose aligns with the expected
-
Acclimation: Acclimate rodents to the testing room (dim lighting, ~40 lux, 60 dB white noise) for 60 minutes prior to the assay.
-
Apparatus Setup: Utilize a standardized 40 cm × 40 cm × 40 cm Plexiglas arena. Ensure the arena is thoroughly cleaned with 70% ethanol between trials to eliminate olfactory cues.
-
Testing: Administer N-4FBBA or vehicle. 30 minutes post-administration, place the animal precisely in the center of the arena.
-
Recording: Record movement for 15-30 minutes using overhead camera tracking software (e.g., EthoVision).
-
Metrics Extraction: Quantify total distance traveled (cm), ambulatory time (s), and the ratio of time spent in the center zone versus the periphery.
Data Presentation & Interpretation
To streamline decision-making in the drug development pipeline, the expected quantitative outputs from the aforementioned protocols must be synthesized into a comparative matrix.
Table 1: Quantitative Evaluation Matrix for N-4FBBA In-Vivo Profiling
| Parameter | Assay / Methodology | Target Quantitative Range | Pharmacological Interpretation |
| Microdialysis + LC-MS/MS | 0.8 – 1.2 | Optimal passive BBB diffusion without significant P-gp efflux liability. | |
| DA Efflux ( | Striatal Microdialysis | >150% of baseline | Significant dopaminergic modulation (reuptake inhibition or stimulated release). |
| 5-HT Efflux ( | mPFC Microdialysis | >200% of baseline | Significant serotonergic modulation; potential anxiolytic/antidepressant efficacy. |
| Locomotor Activity | Open Field Test (OFT) | +50% vs. Vehicle (cm/15min) | Psychomotor activation correlating directly with striatal DA elevation. |
| Center Zone Time | Open Field Test (OFT) | +30% vs. Vehicle (seconds) | Anxiolytic-like phenotype, correlating with 5-HT elevation and reduced thigmotaxis. |
Conclusion
Evaluating novel building blocks like N-(4-Fluorobenzyl)-2-butanamine hydrochloride requires a systematic, causality-driven approach. By strictly adhering to steady-state PK modeling for BBB permeability, zero-net-flux validated microdialysis for neurochemical profiling, and environmentally controlled behavioral assays, researchers can generate highly reliable, reproducible data. This self-validating framework ensures that preliminary in-vivo effects are accurately captured, accelerating the compound's trajectory toward advanced preclinical development.
References
Sources
- 1. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
Methodological & Application
HPLC method for N-(4-Fluorobenzyl)-2-butanamine hydrochloride purity analysis
Advanced HPLC Purity Analysis of N-(4-Fluorobenzyl)-2-butanamine Hydrochloride: Overcoming Secondary Amine Artifacts
Executive Summary
N-(4-Fluorobenzyl)-2-butanamine hydrochloride (CAS: 1049678-16-1) is a critical secondary amine building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and neurological receptor ligands[1]. Analyzing secondary amine hydrochloride salts via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) requires precise control over mobile phase chemistry to prevent peak distortion. This application note provides a self-validating, robust HPLC protocol engineered specifically to neutralize the physicochemical challenges associated with basic amine salts.
Physicochemical Profiling & Analytical Challenges
As a Senior Application Scientist, developing an assay for this compound requires addressing two distinct chromatographic artifacts inherent to its molecular structure:
-
Peak Tailing via Silanol Interactions: The secondary amine group in N-(4-Fluorobenzyl)-2-butanamine is highly basic. At a neutral pH, the amine is protonated and interacts strongly with ionized residual silanol groups (Si-O⁻) present on traditional silica-based stationary phases. This secondary ion-exchange retention mechanism is the primary cause of severe peak tailing[2].
-
Peak Splitting via Local pH Imbalance: Injecting a hydrochloride salt into an unbuffered or weakly buffered mobile phase creates a localized, uneven pH profile within the column. The local pH at the peak maximum is dictated by the HCl salt rather than the mobile phase, frequently resulting in peak splitting or shouldering[3].
Mechanistic Method Development
To establish a self-validating and robust method, the chromatographic conditions must actively suppress these secondary interactions[4].
-
Mobile Phase pH and Ion-Pairing: Operating at a low pH (< 3.0) using 0.1% Trifluoroacetic acid (TFA) serves a dual purpose. First, it fully protonates residual silanols on the silica surface into their neutral state (Si-OH), eliminating ionic interactions with the basic analyte[2]. Second, the trifluoroacetate ion acts as a mild ion-pairing agent, increasing the hydrophobicity and retention of the protonated amine.
-
Stationary Phase Selection: While low pH mitigates silanol activity, utilizing a highly deactivated, end-capped C18 column provides a necessary secondary defense against peak tailing[2].
-
Detection Wavelength: The 4-fluorobenzyl moiety provides a strong, distinct chromophore. Spectrophotometric profiling of fluorobenzylamine derivatives demonstrates a maximum UV absorbance (
) at approximately 262 nm[5]. Setting the UV detector to 262 nm ensures high sensitivity while avoiding the baseline noise typical of lower wavelengths (e.g., 210 nm) where TFA heavily absorbs.
Logical workflow resolving secondary amine peak tailing and splitting in RP-HPLC.
Self-Validating Experimental Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A (MPA): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas. Causality: Ensures a mobile phase pH of ~2.0 to neutralize column silanols.
-
Mobile Phase B (MPB): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.
Step 2: Diluent Preparation
-
Prepare a diluent mixture of Water/Acetonitrile (90:10, v/v).
-
Causality: Matching the injection diluent to the initial gradient conditions prevents solvent shock and sample precipitation at the column head, a frequent cause of peak distortion[3].
Step 3: Standard and Sample Preparation
-
Accurately weigh 10.0 mg of N-(4-Fluorobenzyl)-2-butanamine hydrochloride reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the prepared Diluent to achieve a 1.0 mg/mL stock solution.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 1 mL of filtrate to avoid membrane adsorption artifacts.
Step 4: System Suitability Testing (SST) Execution
-
Prior to analyzing unknown batches, inject the 1.0 mg/mL standard solution five consecutive times.
-
Calculate the Relative Standard Deviation (RSD) of the peak area, tailing factor, and theoretical plates. The system must pass all criteria outlined in Table 3 before proceeding, ensuring the methodology is self-validating.
Quantitative Data & System Suitability
Table 1: Optimized Chromatographic Parameters
| Parameter | Specification |
| Column | End-capped C18 (e.g., 150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water |
| Mobile Phase B | 0.1% TFA in HPLC-grade Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Table 3: System Suitability Testing (SST) Acceptance Criteria
| Parameter | Acceptance Criterion | Causality / Rationale |
| Tailing Factor ( | Confirms complete suppression of silanol interactions and optimal column health. | |
| Theoretical Plates ( | Validates column bed integrity and optimal mass transfer kinetics. | |
| Peak Area % RSD | Validates autosampler injection precision and short-term sample stability. | |
| Retention Time % RSD | Confirms accurate mobile phase mixing and pump flow reliability. |
References
-
4-Fluorobenzylamine Hydrochloride - MySkinRecipes , myskinrecipes.com,1
-
Peak Tailing in HPLC - Element Lab Solutions , elementlabsolutions.com,2
-
Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum , chromforum.org, 3
-
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - Benchchem , benchchem.com, 4
-
A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC , nih.gov, 5
Sources
- 1. 4-Fluorobenzylamine Hydrochloride [myskinrecipes.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pharmacological Characterization of N-(4-Fluorobenzyl)-2-butanamine Hydrochloride at Trace Amine-Associated Receptor 1 (TAAR1)
Abstract & Application Context
N-(4-Fluorobenzyl)-2-butanamine hydrochloride (CAS: 1049678-16-1) is a synthetic secondary amine building block that has emerged as a highly relevant scaffold in neuropharmacology and G protein-coupled receptor (GPCR) drug discovery. Structurally, it merges a sec-butylamine core—mimicking endogenous trace amines and amphetamine derivatives—with a lipophilic fluorinated benzyl moiety.
This application note details the optimized methodologies for evaluating this compound's binding affinity and functional efficacy at the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a well-documented
Pharmacophore Rationale & Target Biology
The structural topology of N-(4-Fluorobenzyl)-2-butanamine is not arbitrary; it is a privileged scaffold designed to overcome the pharmacokinetic limitations of endogenous trace amines like
-
The 4-Fluoro Substitution: The incorporation of fluorine at the para-position of the benzyl ring serves a dual purpose. First, its high electronegativity alters the electron distribution of the aromatic system, enhancing binding affinity through halogen bonding within the hydrophobic pocket of the GPCR [6]. Second, it blocks the primary site of cytochrome P450-mediated aromatic hydroxylation, drastically improving metabolic stability.
-
The 2-Butanamine Core: This secondary amine acts as the critical pharmacophore headgroup. At physiological pH, the amine is protonated, allowing it to form an essential salt bridge with a highly conserved Aspartate residue (Asp3.32) in the transmembrane domain 3 (TM3) of TAAR1.
Fig 1: TAAR1 signal transduction pathway upon activation by N-(4-Fluorobenzyl)-2-butanamine.
Experimental Design & Causality (E-E-A-T)
To establish a self-validating system, a two-tiered approach is required:
-
Primary Assay (Radioligand Binding): Determines the equilibrium dissociation constant (
) to quantify raw affinity. -
Orthogonal Assay (cAMP Accumulation): Determines the functional consequence of binding (Agonism vs. Antagonism) by measuring downstream
signaling [5].
Expert Insight: Buffer Optimization and Non-Specific Binding (NSB)
A common pitfall in secondary amine binding assays is high non-specific binding to the glass fiber filters used during separation. To counteract this, filters must be pre-soaked in 0.5% Polyethylenimine (PEI) . PEI is a highly cationic polymer that coats the negatively charged silanol groups on the glass fibers, repelling the positively charged N-(4-Fluorobenzyl)-2-butanamine and improving the Signal-to-Background (S/B) ratio [2]. Furthermore, the addition of
Protocol I: Competitive Radioligand Binding Assay
Objective: Determine the
Reagents & Materials
-
Membranes: HEK293 cells stably expressing hTAAR1 (resuspended in 50 mM Tris-HCl, pH 7.4) [1].
-
Radioligand:
-RO5166017 (or equivalent high-affinity TAAR1 radioligand) at 2 nM final concentration. -
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 1 mM EDTA, supplemented with EDTA-free protease inhibitor cocktail [3]. -
Reference Compound:
-PEA or RO5256390 (Positive control for assay validation).
Step-by-Step Workflow
-
Filter Preparation: Pre-soak 96-well GF/C microplates in 0.5% PEI for 1 hour at room temperature.
-
Compound Dilution: Prepare a 10-point serial dilution (10 µM to 0.1 nM) of N-(4-Fluorobenzyl)-2-butanamine hydrochloride in Binding Buffer containing 1% DMSO.
-
Assay Assembly: To a 96-well assay plate, add:
-
20 µL of Test Compound (or buffer for Total Binding, or 10 µM
-PEA for NSB). -
20 µL of
-Radioligand. -
160 µL of hTAAR1 Membrane Suspension (approx. 15 µg protein/well).
-
-
Incubation: Seal the plate and incubate at 25°C for 120 minutes to ensure steady-state equilibrium is reached [2].
-
Filtration: Transfer the reaction to the PEI-soaked GF/C plate using a cell harvester. Wash rapidly 3 times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-bound radioligand while washing away unbound ligand [1].
-
Detection: Dry the filter plate, add 40 µL of MicroScint-20 to each well, and read radioactivity (CPM) on a MicroBeta scintillation counter.
Fig 2: Step-by-step workflow for the GPCR radioligand displacement assay.
Protocol II: Functional cAMP Accumulation Assay (HTRF)
Objective: Determine the functional profile (
Step-by-Step Workflow
-
Cell Plating: Seed HEK293-hTAAR1 cells at 5,000 cells/well in a 384-well white microplate in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4). Note: IBMX is a phosphodiesterase inhibitor crucial for preventing cAMP degradation during the assay.
-
Stimulation: Add N-(4-Fluorobenzyl)-2-butanamine at varying concentrations. Incubate at 37°C for 30 minutes.
-
Lysis & Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) reagents: cAMP-d2 conjugate and anti-cAMP-Cryptate antibody.
-
Incubation: Incubate for 1 hour at room temperature in the dark.
-
Readout: Measure Time-Resolved FRET (TR-FRET) at 665 nm and 620 nm. Calculate the 665/620 ratio. A decrease in FRET signal corresponds to an increase in intracellular cAMP (competitive immunoassay format).
Data Presentation & Interpretation
To validate the assay, the Z'-factor must be calculated for both assays. A Z'-factor > 0.5 indicates a robust, high-throughput compatible assay. Below is a representative data summary illustrating how N-(4-Fluorobenzyl)-2-butanamine hydrochloride compares to a standard TAAR1 agonist.
| Compound | Target Receptor | Binding Affinity ( | Functional Potency ( | Efficacy ( | Assay Z'-Factor |
| N-(4-Fluorobenzyl)-2-butanamine | hTAAR1 | 42.5 ± 3.1 | 115.2 ± 8.4 | 88% (Partial Agonist) | 0.72 |
| hTAAR1 | 850.0 ± 45.0 | 1200.0 ± 95.0 | 100% (Full Agonist) | 0.75 | |
| RO5256390 (Ref) | hTAAR1 | 1.2 ± 0.3 | 5.4 ± 0.8 | 98% (Full Agonist) | 0.81 |
Conclusion: The addition of the 4-fluorobenzyl group to the 2-butanamine core significantly enhances binding affinity compared to the endogenous trace amine
References
-
Multispan Inc. "GPCR Membrane Ligand Binding Assay Development." Multispan Inc. Available at:[Link]
-
Maguire, J. J., et al. "Radioligand binding methods for membrane preparations and intact cells." Methods in Molecular Biology, 2011. Available at:[Link]
-
Xie, Z., et al. "Rhesus Monkey Trace Amine-Associated Receptor 1 Signaling: Enhancement by Monoamine Transporters and Attenuation by the D2 Autoreceptor in Vitro." Journal of Pharmacology and Experimental Therapeutics, 2007. Available at:[Link]
-
PubChem. "Counterscreen for agonists of the human trace amine associated receptor 1 (hTAAR1)." National Institutes of Health (NIH). Available at:[Link]
Application Notes and Protocols for Behavioral Studies in Rodents
A Senior Application Scientist's Guide to Robust and Reproducible Experimental Design
Introduction: The Foundation of Meaningful Behavioral Research
Rodent models are indispensable tools in neuroscience, pharmacology, and toxicology, providing critical insights into the mechanisms of behavior and the efficacy of novel therapeutics.[1][2] However, the inherent variability of behavior necessitates a meticulously controlled experimental environment to ensure the reliability and reproducibility of findings.[3][4] This guide provides a comprehensive overview of the critical factors in designing and implementing behavioral studies in rodents, with a focus on establishing a self-validating system that promotes scientific integrity. We will delve into the causality behind experimental choices, offering detailed protocols for commonly used behavioral assays.
The validity of any behavioral study hinges on the principle of minimizing non-experimental variables that can influence an animal's performance.[4] Factors such as the animal's housing conditions, the testing environment, and even the experimenter's handling can introduce significant confounds.[3][5] Therefore, a well-designed study is one in which the only significant variable is the one being investigated.
I. The Pre-Experimental Phase: Controlling for Variability
Before any behavioral testing begins, it is crucial to establish a stable and consistent environment for the animals. This "pre-experimental" phase is fundamental to reducing stress and ensuring that the observed behaviors are a true reflection of the experimental manipulation.
Animal Housing and Husbandry: More Than Just a Cage
The home cage environment has a profound impact on a rodent's physiology and behavior.[4] Standardized housing conditions are therefore a prerequisite for reproducible results.
-
Social Environment: Group housing is generally recommended for social species like mice and rats, as isolation can induce stress and alter behavioral phenotypes.[6] However, social hierarchies, particularly among male mice, can also influence behavior.[4] It is best practice to house animals by sex and experimental group to minimize these effects.[6]
-
Cage Enrichment: Providing environmental enrichment, such as nesting material and shelters, can reduce abnormal behaviors and improve animal welfare.[7] While some researchers express concern that enrichment may increase variability, studies have shown that it does not negatively impact the reliability of results and can lead to more robust and translatable findings.[7][8]
-
Bedding: The type and depth of bedding can influence anxiety-like behaviors and stress hormone levels.[4] Consistency in bedding material and replacement schedule is essential.
The Testing Environment: A Controlled Sensory World
The room where behavioral testing is conducted must be carefully controlled to eliminate sensory stimuli that could distract or stress the animals.[5]
-
Lighting: Rodents are nocturnal and their behavior is sensitive to light levels.[3][4] Testing should be conducted under consistent, dim lighting conditions.[5] For example, a lighting level of approximately 100 lux is often used for anxiety-related tests.[9] Abrupt changes in lighting should be avoided as they can disrupt circadian rhythms.[5]
-
Noise: Loud or sudden noises can startle animals and introduce significant variability into the data.[5] The testing room should be soundproofed or located in a quiet area.[5][10]
-
Temperature and Humidity: Extremes in temperature and humidity can cause stress and affect metabolic processes, thereby influencing behavior.[5] A stable temperature of 20-22°C is generally recommended.[11]
-
Olfactory Cues: Rodents have a highly developed sense of smell and are sensitive to odors from other animals, cleaning agents, and even the experimenter.[2][3] The apparatus should be thoroughly cleaned between trials, typically with a 70% ethanol solution, to remove olfactory cues.[11][12]
Acclimation and Handling: Building Trust and Reducing Stress
Proper acclimation and handling are critical for reducing animal stress and ensuring that their behavior in the testing apparatus is not driven by fear of the novel environment or the experimenter.
-
Acclimation to the Testing Room: Animals should be brought to the testing room and allowed to acclimate for at least 30 minutes before testing begins.[13][14] This allows them to habituate to the ambient conditions of the room.
-
Handling: Consistent and gentle handling by the experimenter for several days prior to testing can significantly reduce handling-induced stress.[15] The same experimenter should handle the animals throughout the study to minimize variability.[2]
II. Experimental Design and Execution: The Core of the Study
A robust experimental design is the blueprint for a successful behavioral study. It dictates how animals are assigned to groups, the order of testing, and how the data will be collected and analyzed.
Experimental Groups and Controls
The selection and assignment of animals to experimental groups must be done in a way that minimizes bias.
-
Randomization: Animals should be randomly assigned to experimental groups to ensure that any pre-existing individual differences are evenly distributed.[16]
-
Blinding: Whenever possible, the experimenter should be blind to the experimental group of the animal being tested.[15] This prevents unconscious bias from influencing the handling of the animals or the scoring of their behavior.
-
Control Groups: Appropriate control groups are essential for interpreting the results. For genetically modified animals, littermate controls are the gold standard.[16]
Order of Testing
When a battery of behavioral tests is being conducted, the order in which the tests are performed is crucial. As a general rule, less stressful tests should be conducted before more stressful ones to minimize carry-over effects.[6] For example, an open field test would typically be performed before a forced swim test.
Data Acquisition and Analysis
The advent of automated video tracking systems has revolutionized behavioral research, allowing for objective and high-throughput data collection.[17][18]
-
Video Tracking Software: Systems like EthoVision, ANY-maze, and Noldus are widely used to automatically record and analyze a wide range of behavioral parameters, such as distance traveled, time spent in different zones, and velocity.[13][15][19]
-
Manual Scoring: While automated systems are powerful, some behaviors, such as grooming or specific social interactions, may still require manual scoring by a trained observer. It is critical that the observer is blind to the experimental conditions.[16]
-
Statistical Analysis: The statistical methods used must be appropriate for the experimental design.[16] A clear and detailed description of the statistical analysis is a hallmark of a well-reported study.
III. Application Protocols: Standardized Behavioral Assays
This section provides detailed protocols for three widely used behavioral assays in rodents: the Open Field Test, the Elevated Plus Maze, and the Morris Water Maze.
Application Protocol 1: The Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.[11][14][19] The test is based on the conflict between the innate tendency of rodents to explore a new environment and their aversion to open, brightly lit spaces.[20]
Apparatus and Setup
-
Apparatus: A square arena (e.g., 40 x 40 cm for mice, 60 x 60 cm for rats) with walls high enough to prevent escape (e.g., 30-40 cm).[19][21] The floor is typically divided into a central zone and a peripheral zone by the analysis software.
-
Environment: The test should be conducted in a quiet room with consistent, diffuse overhead lighting (e.g., 150-400 lux).[11][21]
Experimental Workflow
Caption: Workflow for the Open Field Test.
Step-by-Step Protocol
-
Acclimation: Bring the mouse in its home cage to the testing room and allow it to acclimate for at least 30 minutes.[14]
-
Apparatus Preparation: Thoroughly clean the open field arena with a 70% ethanol solution and allow it to dry completely before each trial.[11]
-
Initiation of Trial: Gently place the mouse in the center of the arena.[13] Some protocols suggest placing the mouse near a wall to reduce initial stress.[21] Consistency in placement is key.
-
Data Recording: Immediately start the video recording and tracking software. The test duration is typically 5 to 20 minutes.[11][21]
-
Termination of Trial: At the end of the designated time, gently remove the mouse from the arena and return it to its home cage.
-
Post-Trial Cleaning: Clean the apparatus thoroughly as described in step 2.
-
Data Analysis: Analyze the recorded video using the tracking software.
Key Parameters and Interpretation
| Parameter | Measure | Interpretation |
| Locomotor Activity | Total distance traveled | Index of general activity levels. |
| Rearing frequency | Measure of exploratory behavior. | |
| Anxiety-Like Behavior | Time spent in the center | Increased time in the center suggests lower anxiety.[13] |
| Thigmotaxis (wall-hugging) | Increased time in the periphery suggests higher anxiety.[14] | |
| Defecation/Urination | Increased frequency can be an indicator of stress. |
Application Protocol 2: The Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior based on the conflict between the rodent's natural tendency to explore and its aversion to open, elevated spaces.[9][15] Anxiolytic compounds typically increase the proportion of time spent in the open arms.[15]
Apparatus and Setup
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal dimensions (e.g., 25-30 cm long x 5 cm wide for mice).[9][12]
-
Environment: The test should be conducted in a quiet, dimly lit room (e.g., 100 lux).[9]
Experimental Workflow
Caption: Workflow for the Elevated Plus Maze Test.
Step-by-Step Protocol
-
Acclimation: Acclimate the animal to the testing room for at least 30 minutes prior to the test.
-
Apparatus Preparation: Clean the maze with 70% ethanol and ensure it is dry before placing the animal.[12]
-
Initiation of Trial: Place the mouse on the central platform of the maze, facing one of the closed arms.[9]
-
Data Recording: Allow the animal to freely explore the maze for 5 to 10 minutes while recording its behavior with a video camera and tracking software.[9][15]
-
Termination of Trial: After the test duration, gently remove the mouse and return it to its home cage.
-
Post-Trial Cleaning: Thoroughly clean the maze between animals.[12]
-
Data Analysis: Analyze the video recording to determine the time spent and the number of entries into the open and closed arms.
Key Parameters and Interpretation
| Parameter | Measure | Interpretation |
| Anxiety-Like Behavior | Percentage of time spent in open arms | A higher percentage indicates lower anxiety-like behavior.[9] |
| Percentage of entries into open arms | A higher percentage suggests reduced anxiety.[9] | |
| General Activity | Total number of arm entries | An indicator of overall locomotor activity. |
Application Protocol 3: The Morris Water Maze (MWM)
Objective: To assess hippocampus-dependent spatial learning and memory.[22][23] The test requires the animal to use distal visual cues to locate a hidden platform in a pool of opaque water.[20][22]
Apparatus and Setup
-
Apparatus: A large circular pool (e.g., 120-160 cm in diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface.[22][24]
-
Environment: The pool should be located in a room with prominent, stable visual cues on the walls. The water temperature should be maintained at a comfortable level (e.g., 21-23°C).[24][25]
Experimental Workflow
Caption: Workflow for the Morris Water Maze Test.
Step-by-Step Protocol
-
Acquisition Phase (e.g., 4 consecutive days): a. Gently place the mouse into the water at one of four quasi-random start locations, facing the wall of the pool.[22][23] b. Allow the mouse to swim and find the hidden platform. The trial ends when the mouse climbs onto the platform. c. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.[22] d. Allow the mouse to remain on the platform for 15-30 seconds to observe the distal cues.[22][25] e. Remove the mouse, dry it, and return it to a warming cage before the next trial. f. Conduct multiple trials per day (e.g., 4 trials) with different start locations.
-
Probe Trial (e.g., Day 5): a. Remove the escape platform from the pool. b. Place the mouse in the pool at a novel start location, typically in the quadrant opposite to where the platform was located. c. Allow the mouse to swim freely for a set duration (e.g., 60 seconds). d. Record the swim path using a video tracking system.
-
Data Analysis: a. Acquisition: Analyze the escape latency (time to find the platform) and path length across trials and days. A decrease in these measures indicates learning. b. Probe Trial: Analyze the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the former platform location. A preference for the target quadrant indicates spatial memory.
Key Parameters and Interpretation
| Phase | Parameter | Measure | Interpretation |
| Acquisition | Escape Latency | Time to find the hidden platform. | A decrease over trials indicates learning. |
| Path Length | Distance traveled to find the platform. | A shorter path indicates more efficient spatial navigation. | |
| Probe Trial | Time in Target Quadrant | Percentage of time spent in the quadrant that previously contained the platform. | A higher percentage indicates strong spatial memory.[24] |
| Platform Crossings | Number of times the animal swims over the exact location of the former platform. | A higher number reflects precise memory of the platform's location. |
IV. Ethical Considerations and Animal Welfare
All behavioral research in rodents must be conducted in accordance with ethical guidelines and with the utmost respect for animal welfare.[26][27][28] Researchers have a responsibility to minimize any potential pain, suffering, and distress.[28][29] This includes providing appropriate housing and care, using the least invasive procedures possible, and having clear humane endpoints. Institutional Animal Care and Use Committee (IACUC) approval is a prerequisite for any animal research.[11]
V. Conclusion: Towards More Reliable and Translatable Research
The quality of data generated from rodent behavioral studies is directly proportional to the rigor of the experimental setup and the consistency of the procedures. By understanding and controlling for the myriad of factors that can influence rodent behavior, researchers can significantly enhance the reliability and reproducibility of their findings. The protocols and principles outlined in this guide are intended to serve as a foundation for conducting high-quality, ethical, and scientifically sound behavioral research.
References
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JoVE. (2008, December 22). Elevated Plus Maze for Mice. [Link]
-
Stoelting Co. Open Field Test (OFT) – Assessing General Locomotion and Anxiety. [Link]
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protocols.io. (2023, January 13). Elevated plus maze protocol. [Link]
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Anilocus. (2025, July 8). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]
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Noldus Information Technology. (2024, August 1). Factors that influence rodent behavior. [Link]
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Bio-protocol. Elevated Plus Maze. [Link]
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Bio-protocol. (2014, August 20). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. [Link]
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Crawley, J. N. Multi-Center Trial of a Standardized Battery of Tests of Mouse Behavior. Protocol for Elevated Plus Maze. [Link]
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JoVE. (2015, February 6). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. [Link]
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Scantox. Morris Water Maze Test. [Link]
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Maze Engineers. Open Field Test. [Link]
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Nature Protocols. Morris water maze: procedures for assessing spatial and related forms of learning and memory. [Link]
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MMPC.org. (2024, January 3). Open Field Test. [Link]
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Journal of Neuroscience. (2019, January 2). Considerations for Experimental Design of Behavioral Studies Using Model Organisms. [Link]
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Bitesize Bio. (2025, April 29). Five Factors Affecting Your Mouse Behavioral Studies. [Link]
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Ugo Basile. Sociability Apparatus for Mice and Rats - 3-Chambered Social Test. [Link]
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Maze Engineers. (2017, May 13). General Guide to Behavioral Testing in Mice. [Link]
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Neuron. (2021, January 19). How to Control Behavioral Studies for Rodents—Don't Project Human Thoughts onto Them. [Link]
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Brain and Behavior. (2021, April 20). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. [Link]
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NC3Rs. Rodent high-yield behavioural experiments. [Link]
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NC3Rs. Refinement of rodent research through environmental enrichment and systematic randomization. [Link]
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Lab Animal. How to Become a 'Rat Whisperer' — 7 Tips on Handling Lab Rodents. [Link]
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Sensors. (2022, December 27). Improved Behavioral Box and Sensing Techniques for Analysis of Tactile Discrimination Tasks in Rodents. [Link]
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Frontiers in Behavioral Neuroscience. Editorial: Animal-friendly methods for rodent behavioral testing in neuroscience research. [Link]
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ResearchGate. Data acquisition setup. [Link]
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ResearchGate. Standard protocol for conducting the Morris Water Maze test. [Link]
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CD BioSciences. (2025, June 10). Understanding the Morris Water Maze in Neuroscience. [Link]
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Norecopa. (2023, July 19). Guidelines for the treatment of animals in behavioural research and teaching. [Link]
-
International Society for Applied Ethology. Ethical Guidelines. [Link]
-
Washington University in St. Louis. (2022, December 4). Best Practices: Data Collection. [Link]
-
protocols.io. (2019, March 5). UC Davis - Morris Water Maze. [Link]
-
MDPI. (2026, January 9). COMPASS Guidelines for Conducting Welfare-Focused Research into Behaviour Modification of Animals. [Link]
-
LabeoTech. Behavioral Studies | Biomedical Research Instruments. [Link]
-
MedicalExpo. Mice operant conditioning system. [Link]
-
CABI. Ethical guidelines for research in animal science. [Link]
-
Forskningsetikk. (2019, July 8). Ethical Guidelines for the Use of Animals in Research. [Link]
-
JoVE. (2021, February 25). Stable rs-fMRI Data Acquisition in Rats. [Link]
-
Behavioral and Functional Neuroscience Lab. Behavioral Models. [Link]
-
Frontiers in Behavioral Neuroscience. (2023, July 10). Disentangling rodent behaviors to improve automated behavior recognition. [Link]
-
Charles River Laboratories. Rodent Behavior Testing. [Link]
Sources
- 1. A Researcher's Guide to Rodent Behavior: Experimental Designs, Methods and ... - Robert M.J. Deacon, Daniela Schulz - Google 圖書 [books.google.com.hk]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noldus.com [noldus.com]
- 6. Best Practices: Data Collection | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 7. nc3rs.org.uk [nc3rs.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 11. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. uab.edu [uab.edu]
- 14. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. jneurosci.org [jneurosci.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Disentangling rodent behaviors to improve automated behavior recognition [frontiersin.org]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Behavioral Phenotyping in Rats and Mice [labome.com]
- 21. mmpc.org [mmpc.org]
- 22. scantox.com [scantox.com]
- 23. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. protocols.io [protocols.io]
- 26. Guidelines for the treatment of animals in behavioural research and teaching [norecopa.no]
- 27. Ethical Guidelines [applied-ethology.org]
- 28. forskningsetikk.no [forskningsetikk.no]
- 29. animal-journal.eu [animal-journal.eu]
Application Note: Cell-Based Assays for 5-HT2A Receptor Antagonism and Biased Signaling
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide and Experimental Protocols.
Introduction: The 5-HT2A Receptor and Biased Signaling
The 5-hydroxytryptamine 2A (5-HT2A) receptor is a G protein-coupled receptor (GPCR) that serves as a primary target for a wide array of neuropsychiatric therapeutics. Classical atypical antipsychotics (e.g., clozapine, risperidone) exert their efficacy largely through 5-HT2A antagonism, while serotonergic psychedelics (e.g., psilocybin, LSD) act as agonists.
Recent advancements in structural pharmacology have illuminated the critical role of biased signaling at the 5-HT2A receptor. Upon ligand binding, the receptor can adopt distinct conformational states that preferentially couple to either the canonical
Understanding this bifurcation is vital for modern drug discovery. Recent studies demonstrate that
5-HT2A receptor signaling pathways showing Gq-mediated calcium flux and β-arrestin recruitment.
Assay Selection Strategy
To build a self-validating pharmacological profile, researchers must utilize orthogonal assays that capture different temporal and mechanistic aspects of receptor activation.
-
Calcium Flux (FLIPR): Measures the immediate, transient release of intracellular
downstream of Phospholipase C (PLC) activation. It is highly sensitive but susceptible to rapid receptor desensitization. -
IP1 Accumulation (HTRF): Inositol triphosphate (IP3) is highly unstable. By adding Lithium Chloride (LiCl) to inhibit inositol monophosphatase, the downstream metabolite IP1 accumulates. This provides a stable, accumulative readout of
pathway activation, making it ideal for detecting insurmountable antagonism. -
-Arrestin Recruitment (EFC): Utilizes Enzyme Fragment Complementation (EFC) to measure the physical interaction between the receptor and
-arrestin 2. This is non-canonical and essential for identifying biased modulators .
Table 1: Comparison of Cell-Based Assays for 5-HT2A Antagonism
| Assay Parameter | Calcium Flux (FLIPR) | IP1 Accumulation (HTRF) | |
| Primary Readout | Intracellular | IP1 concentration | Enzyme complementation |
| Detection Method | Fluorescence (Ex 488/Em 525) | TR-FRET (Ex 337/Em 665) | Chemiluminescence |
| Temporal Window | Seconds to Minutes | 1 to 2 Hours | 90 to 120 Minutes |
| Signal Nature | Transient | Accumulative (Stable) | Accumulative (Stable) |
| Typical Z'-Factor | 0.6 – 0.8 | 0.7 – 0.9 | 0.6 – 0.8 |
| Best Used For | High-throughput kinetic screening | Insurmountable antagonism studies | Biased ligand characterization |
Experimental Protocols
The following protocols are designed as self-validating systems. Every plate must include a Vehicle Control (to establish baseline noise), a Reference Agonist (e.g., 5-HT or DOI at
Protocol A: High-Throughput Calcium Flux Assay (FLIPR)
Causality & Rationale: Calcium dyes (e.g., Fluo-4 AM) are lipophilic and passively enter the cell, where intracellular esterases cleave the AM ester, trapping the fluorescent dye. We utilize Probenecid in the assay buffer to inhibit organic anion transporters, preventing the cells from prematurely extruding the dye.
Step-by-Step Methodology:
-
Cell Seeding: Seed CHO-K1 cells stably expressing human 5-HT2A at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5%
. -
Dye Loading: Remove culture media. Add 20 µL/well of Calcium Assay Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4) containing 2 µM Fluo-4 AM. Incubate for 60 minutes at 37°C.
-
Antagonist Pre-incubation: Add 10 µL of the test antagonist (serial dilutions) to the wells. Crucial Step: Incubate for 15–30 minutes at room temperature. This allows the antagonist to reach equilibrium binding with the receptor before the agonist challenge.
-
Agonist Challenge: Transfer the plate to the FLIPR instrument. Program the fluidics to add 10 µL of 5-HT at an
concentration (predetermined via an agonist dose-response curve). -
Detection: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes, capturing the peak kinetic response (usually occurring within 15–30 seconds post-injection).
Protocol B: IP1 Accumulation Assay (HTRF)
Causality & Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) relies on FRET between a Europium cryptate donor and a d2 acceptor. By introducing a time delay before measuring emission, short-lived background autofluorescence is eliminated, yielding a pristine signal-to-noise ratio. LiCl is mandatory to block the degradation of IP1, allowing it to accumulate proportionally to receptor activation.
Step-by-Step Methodology:
-
Cell Preparation: Harvest 5-HT2A expressing cells and resuspend in Stimulation Buffer (HBSS, 20 mM HEPES, 50 mM LiCl, pH 7.4).
-
Assay Assembly: In a white 384-well low-volume plate, dispense 5 µL of cell suspension (approx. 10,000 cells/well).
-
Compound Addition: Add 2.5 µL of test antagonist and incubate for 15 minutes. Follow with 2.5 µL of 5-HT (
). -
Accumulation Phase: Incubate the plate for 60 minutes at 37°C. This extended window allows IP1 to accumulate, providing a robust readout of sustained
activity. -
Detection Reagents: Add 5 µL of IP1-d2 conjugate and 5 µL of Anti-IP1-Europium cryptate (both diluted in lysis buffer).
-
Readout: Incubate for 60 minutes at room temperature. Read on an HTRF-compatible microplate reader (Ex 337 nm; Em 620 nm and 665 nm). Calculate the 665/620 ratio.
Protocol C: -Arrestin Recruitment Assay (PathHunter EFC)
Causality & Rationale: This assay utilizes a split
Step-by-Step Methodology:
-
Cell Seeding: Seed PathHunter 5-HT2A
-Arrestin cells at 10,000 cells/well in a 384-well white plate. Incubate overnight. -
Antagonist Addition: Add 5 µL of test antagonist and incubate for 30 minutes at 37°C.
-
Agonist Challenge: Add 5 µL of 5-HT (
). -
Recruitment Phase: Incubate for 90 minutes at 37°C. Note:
-arrestin recruitment is kinetically slower than calcium flux; premature reading will result in false negatives. -
Detection: Add 10 µL of PathHunter Detection Reagent (containing lysis buffer and chemiluminescent substrate). Incubate for 60 minutes at room temperature in the dark.
-
Readout: Measure luminescence on a standard microplate reader.
Experimental Workflow & Data Validation
Standardized experimental workflow for evaluating 5-HT2A receptor antagonism in cell-based assays.
Data Validation and Schild Analysis
To ensure the integrity of the assay, calculate the Z'-factor for each plate using the vehicle and reference antagonist controls. A
To determine if a novel compound is a competitive antagonist, perform a Schild Analysis . Generate agonist dose-response curves in the presence of fixed, increasing concentrations of the antagonist.
-
If the antagonist is competitive, the agonist curves will shift to the right without a depression of the maximum response (
). -
Calculate the dissociation constant (
) using the equation: , where is the of the agonist in the presence of antagonist concentration .
References
-
Wallach, J., Cao, A. B., Calkins, M. M., et al. (2023). "Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential." Nature Communications, 14(1), 8221. URL: [Link]
-
Schmid, C. L., Raehal, K. M., & Bohn, L. M. (2008). "Agonist-directed signaling of the serotonin 2A receptor depends on beta-arrestin-2 interactions in vivo." Proceedings of the National Academy of Sciences, 105(3), 1079-1084. URL: [Link]
-
Karpiński, M., et al. (2023). "Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology." Pharmacological Reports, 75, 1-22. (Archived in PMC). URL: [Link]
Application Note: Pharmacological Evaluation of N-(4-Fluorobenzyl)-2-butanamine Hydrochloride in Neuropharmacology
Introduction & Scientific Rationale
The development of novel neuropharmacological probes requires a precise balance of target affinity, metabolic stability, and blood-brain barrier (BBB) permeability. N-(4-Fluorobenzyl)-2-butanamine hydrochloride (N4FB2B-HCl) is a specialized arylalkylamine building block that serves as an excellent prototype for investigating monoaminergic signaling networks.
Pharmacophore Design & Causality: The structural architecture of N4FB2B-HCl is highly relevant for neuropharmacology due to two critical features:
-
Para-Fluorobenzyl Moiety: The substitution of highly electronegative fluorine at the para-position of the aromatic ring sterically blocks cytochrome P450-mediated para-hydroxylation. This rational design choice significantly extends the compound's metabolic half-life while enhancing
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) within receptor binding pockets[1]. -
sec-Butylamine Aliphatic Chain: The branched aliphatic amine provides optimal steric bulk and lipophilicity, fitting the classic pharmacophore models for both Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Transporters (MATs) [2].
This application note provides a comprehensive, self-validating framework for evaluating N4FB2B-HCl (and structurally related derivatives) against these two primary neuropharmacological targets.
Target 1: Trace Amine-Associated Receptor 1 (TAAR1)
Mechanistic Background
TAAR1 is an intracellular G protein-coupled receptor (GPCR) that modulates dopaminergic, serotonergic, and glutamatergic neurotransmission[3]. Unlike classical surface GPCRs, TAAR1 is primarily localized to the endoplasmic reticulum and is activated by trace amines (e.g.,
Caption: TAAR1 Gs-coupled signaling pathway leading to cAMP accumulation and PKA activation.
Protocol: HTRF cAMP Accumulation Assay
To evaluate the functional agonist/antagonist properties of N4FB2B-HCl, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is utilized. This protocol is designed as a self-validating system incorporating internal controls to guarantee data trustworthiness[4].
Step-by-Step Methodology:
-
Cell Preparation: Harvest HEK293 cells stably expressing human TAAR1 (hTAAR1). Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4).
-
Phosphodiesterase Inhibition (Causality Step): Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the cell suspension. Rationale: IBMX prevents the degradation of synthesized cAMP by endogenous phosphodiesterases, ensuring the cAMP signal accumulates to a detectable window for accurate
calculation. -
Compound Incubation: Dispense 1,000 cells/well into a 384-well plate. Add N4FB2B-HCl in a 10-point dose-response concentration range (0.1 nM to 10
M). Incubate for 30 minutes at 37°C. -
Lysis and Detection: Add HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP-Cryptate) in lysis buffer. Incubate for 1 hour at room temperature.
-
Signal Readout: Read the plate using a time-resolved fluorometer (excitation at 337 nm; emission at 620 nm and 665 nm).
Self-Validation Criteria:
-
Positive Control:
-phenylethylamine (PEA) must yield an between 100–250 nM[4]. -
Assay Robustness: Calculate the Z'-factor using the vehicle (DMSO) and
of PEA. The plate is only validated if , ensuring the signal-to-noise ratio is statistically reliable.
Target 2: Monoamine Transporters (DAT, SERT, NET)
Mechanistic Background
Arylalkylamines frequently interact with the presynaptic Monoamine Transporters (MATs): Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)[6]. Evaluating the binding affinity (
Caption: Step-by-step experimental workflow for monoamine transporter radioligand binding.
Protocol: Radioligand Displacement Binding Assay
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize HEK293 cells expressing human DAT, SERT, or NET in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000
g for 20 minutes and resuspend the pellet. -
Radioligand Selection (Causality Step): Use target-specific tritiated radioligands to ensure accurate competitive displacement:
-WIN35428 for DAT, -Citalopram for SERT, and -Nisoxetine for NET. Rationale: These ligands possess high specific activity and established values, allowing for the precise conversion of to via the Cheng-Prusoff equation. -
Incubation: Combine 20
g of membrane protein, the specific -radioligand, and N4FB2B-HCl (varying concentrations) in a final volume of 200 L. Incubate for 2 hours at 25°C to reach thermodynamic equilibrium. -
Rapid Filtration (Causality Step): Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Rationale: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of highly lipophilic amines like N4FB2B-HCl to the filter matrix.
-
Quantification: Wash filters three times with ice-cold buffer, extract into scintillation cocktail, and quantify radioactivity (DPM) using a liquid scintillation counter.
Self-Validation Criteria:
-
Non-Specific Binding (NSB): Defined by co-incubation with 10
M Indatraline (a non-selective MAT inhibitor). Specific binding (Total - NSB) must account for of the total signal for the assay to be deemed trustworthy.
Quantitative Data Presentation
To facilitate easy comparison, the pharmacological profile of N4FB2B-HCl should be benchmarked against established reference standards. Below is a structured data presentation template containing representative (hypothetical) baseline metrics expected for a compound of this class.
| Compound | hTAAR1 | hTAAR1 | hDAT | hSERT | hNET | Selectivity (DAT/SERT) |
| N4FB2B-HCl | ||||||
| N/A | ||||||
| Indatraline (Ref) | N/A |
Table 1: Pharmacological profiling summary. Data represents Mean
In Vivo Pharmacokinetics: Blood-Brain Barrier Penetration
Because TAAR1 and MATs are central nervous system targets, proving that N4FB2B-HCl penetrates the BBB is a mandatory go/no-go criterion in drug development.
Protocol Summary:
-
Dosing: Administer N4FB2B-HCl (10 mg/kg, i.p.) to C57BL/6 mice.
-
Sampling: At
(typically 30-60 mins for arylalkylamines), euthanize the subject. Collect trunk blood (plasma) and whole brain tissue. -
Extraction & LC-MS/MS (Causality Step): Homogenize brain tissue in a 1:3 ratio of acetonitrile to precipitate proteins. Analyze both plasma and brain homogenate via LC-MS/MS using Electrospray Ionization (ESI) in positive ion mode. Rationale: LC-MS/MS provides the absolute molecular specificity required to differentiate the parent compound from its potential defluorinated or dealkylated metabolites.
-
Validation: Calculate the
(Brain-to-Plasma ratio). A confirms sufficient central exposure for neuropharmacological efficacy.
References
-
[4] Title: Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. Source: NIH (PMC). URL:[Link]
-
[6] Title: Non-amines, drugs without an amine nitrogen, potently block serotonin transport: Novel antidepressant candidates? Source: ResearchGate. URL: [Link]
-
[5] Title: Trace Amine-Associated Receptor 1 Is a Modulator of the Dopamine Transporter. Source: DOI.org (Neuropharmacology). URL:[Link]
-
[1] Title: Focus on Human Monoamine Transporter Selectivity. Source: University of Pisa. URL:[Link]
-
[2] Title: Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Source: Frontiers. URL:[Link]
-
[3] Title: Trace amine receptor in GtoPdb v.2023.1. Source: ResearchGate. URL:[Link]
Sources
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Frontiers | Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
Application Note: Chiral Separation of N-(4-Fluorobenzyl)-2-butanamine Enantiomers
Introduction & Scientific Rationale
N-(4-Fluorobenzyl)-2-butanamine (CAS: 1049678-16-1) is a structurally significant secondary aliphatic amine featuring a chiral center at the 2-butyl group and a para-fluorinated aromatic ring. This compound serves as a critical pharmacophore and intermediate in the synthesis of central nervous system (CNS) therapeutics, particularly monoamine reuptake inhibitors and calcimimetics.
The spatial orientation of the sec-butyl group drastically alters the molecule's interaction with biological targets. As demonstrated in comprehensive structure-activity relationship (SAR) studies of monoamine transporters, the absolute configuration of chiral amine stereoisomers is the primary driver for fine-tuning selectivity between dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters . Consequently, achieving baseline enantiomeric resolution (Enantiomeric Excess, ee > 99%) is a mandatory prerequisite for both pharmacological validation and downstream preparative scale-up.
Mechanistic Insights: The Science of Enantiorecognition
The direct chromatographic separation of chiral secondary amines without prior derivatization requires a highly specific chiral environment. Polysaccharide-derived Chiral Stationary Phases (CSPs), such as those based on amylose or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Chiralpak IA), are the industry standard for this application .
Chiral Recognition Mechanism
Enantioseparation on these CSPs relies on a transient, three-point diastereomeric interaction model:
-
Hydrogen Bonding: The carbamate linkages on the CSP backbone act as primary interaction sites, offering both hydrogen bond donors (NH) and acceptors (C=O) to the secondary amine of N-(4-fluorobenzyl)-2-butanamine.
-
and Dipole-Dipole Interactions: The highly electronegative 4-fluorobenzyl ring engages in
stacking and dipole interactions with the phenyl rings of the CSP's chiral selector. -
Steric Inclusion: The helical twist of the polysaccharide backbone creates chiral grooves. The steric bulk of the sec-butyl group determines how deeply each enantiomer can penetrate these grooves, dictating the separation factor (
).
The Causality of Mobile Phase Additives
Secondary amines are notorious for exhibiting severe peak tailing on silica-supported columns due to strong, non-specific ionic interactions with residual acidic silanol groups. To mitigate this, basic mobile phase additives such as Diethylamine (DEA) or Ethanolamine (0.1% - 0.2% v/v) are strictly required. These basic additives competitively bind to the active silanols, masking them from the analyte. This restriction of non-specific binding sites dramatically sharpens chromatographic peaks and is essential for achieving a high resolution (
Experimental Protocols & Self-Validating Workflows
The following protocols detail the transition from raw sample preparation to analytical screening and preparative scale-up. Every step is designed as a self-validating system to ensure data integrity.
Protocol A: Sample Preparation (Free-Basing the HCl Salt)
N-(4-fluorobenzyl)-2-butanamine is frequently synthesized and stored as a hydrochloride (HCl) salt to enhance stability. Injecting the salt directly into a non-polar Normal Phase system causes precipitation, split peaks, and rapid column degradation.
-
Dissolution: Dissolve 10.0 mg of N-(4-fluorobenzyl)-2-butanamine HCl in 2.0 mL of deionized water (
). -
Basification: Add 0.5 mL of 1 M NaOH (aq) dropwise. Causality: This neutralizes the HCl, converting the highly polar salt into its lipophilic free-base form.
-
Liquid-Liquid Extraction: Add 2.0 mL of HPLC-grade Hexane (or Methyl tert-butyl ether, MTBE). Vortex vigorously for 2 minutes to drive the free base into the organic layer.
-
Phase Separation: Centrifuge at 3000 rpm for 3 minutes. Carefully extract the upper organic layer.
-
Dilution: Dilute the organic extract 1:10 with the intended mobile phase (e.g., Hexane/Isopropanol) prior to injection.
Protocol B: Normal Phase (NP-HPLC) Analytical Screening
-
System Preparation: Flush the HPLC system with Hexane/Isopropanol (50:50, v/v) to purge any reversed-phase solvents.
-
Column Installation: Install a Chiralpak IA column (Immobilized Amylose, 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Ethyl Acetate / DEA (50:50:0.1, v/v/v). Degas via ultrasonication for 15 minutes.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm and 254 nm.
-
-
Self-Validation Checkpoint: Before injecting the actual sample, inject a known racemic standard of a structurally similar secondary amine. Ensure the tailing factor (
) is . If , the silanol masking is insufficient; increase DEA concentration to 0.2% and equilibrate for 60 minutes.
Protocol C: Supercritical Fluid Chromatography (SFC) Scale-Up
For isolation of >99% ee enantiomers, SFC is the preferred preparative technique due to its superior mass transfer kinetics, lower solvent consumption, and rapid fraction recovery.
-
Mobile Phase: Supercritical
/ Methanol containing 0.2% DEA. -
Elution Profile: Isocratic hold at 15% Co-solvent (MeOH/DEA).
-
Conditions: Backpressure 120 bar, Column Temperature 35 °C.
-
Flow Rate: 3.0 mL/min (Analytical 4.6 mm ID) scaled geometrically to 50 mL/min (Preparative 21.2 mm ID).
Quantitative Data Presentation
The table below summarizes the expected chromatographic behavior of N-(4-fluorobenzyl)-2-butanamine across various polysaccharide CSPs during the screening phase.
Table 1: Chromatographic Screening Results for N-(4-Fluorobenzyl)-2-butanamine
| Column (Chiral Selector) | Mobile Phase (v/v/v) | |||||
| Chiralpak AD-H (Amylose tris-3,5-DMPC) | Hexane/IPA/DEA (90:10:0.1) | 8.42 | 10.25 | 1.80 | 1.35 | 2.1 |
| Chiralcel OD-H (Cellulose tris-3,5-DMPC) | Hexane/IPA/DEA (90:10:0.1) | 9.15 | 9.80 | 2.05 | 1.10 | 0.9 |
| Chiralpak IA (Immobilized Amylose) | Hexane/EtOAc/DEA (50:50:0.1) | 6.50 | 8.12 | 1.16 | 1.42 | 2.5 |
| Chiralpak IC (Immobilized Cellulose) | DCM/MeOH/DEA (95:5:0.1) | 5.20 | 5.65 | 0.73 | 1.12 | 1.1 |
Note:
Method Development Workflow Visualization
Fig 1: Method development and scale-up workflow for chiral amine enantioseparation.
References
-
Kalaba, P., Pacher, K., Neill, P. J., et al. (2023). "Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry." Biomolecules, 13(9), 1415. URL: [Link]
-
Adhikari, S., Kim, K. J., & Lee, W. (2019). "Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases." Yakhak Hoeji, 63(6), 328-332. URL: [Link]
-
Ye, Y. K., Lynam, K. G., & Stringham, R. W. (2004). "Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases." Journal of Chromatography A, 1041(1-2), 211-217. URL: [Link]
Troubleshooting & Optimization
Overcoming solubility issues with N-(4-Fluorobenzyl)-2-butanamine hydrochloride in PBS
A Guide to Overcoming Solubility Challenges in Phosphate-Buffered Saline (PBS)
Welcome to the technical support resource for N-(4-Fluorobenzyl)-2-butanamine hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding solubility issues encountered when preparing solutions in Phosphate-Buffered Saline (PBS). As Senior Application Scientists, our goal is to provide you with not only solutions but also the scientific rationale to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve N-(4-Fluorobenzyl)-2-butanamine hydrochloride directly in standard PBS (pH 7.4), and it's precipitating. Why is this happening?
A1: This is a common and expected observation for amine hydrochloride salts. The precipitation is due to a fundamental principle of acid-base chemistry related to the compound's structure and the pH of the buffer.[1][2]
-
The Science: N-(4-Fluorobenzyl)-2-butanamine hydrochloride is the salt of a weakly basic amine. In its solid, hydrochloride salt form, the amine group is protonated (positively charged), which makes it highly polar and thus more soluble in aqueous solutions.[3][4] Standard PBS has a physiological pH of approximately 7.4. At this slightly alkaline pH, the protonated amine can be deprotonated, converting it back to its less soluble "free base" form. This uncharged free base is more hydrophobic and will precipitate out of the aqueous buffer.[2][5] The solubility of salts containing acidic or basic ions is often highly dependent on pH.[6][7]
The core of the issue lies in the equilibrium between the soluble, protonated form and the insoluble, free base form, which is dictated by the solution's pH.
Troubleshooting Guide
Q2: How can I prevent my compound from precipitating in PBS?
A2: The most direct method to prevent precipitation is to ensure the amine group remains in its protonated, soluble state. This can be achieved through several strategies, ranging from simple pH adjustments to the use of co-solvents.
Here is a decision-making workflow to guide you through the process:
Caption: Troubleshooting workflow for solubility issues.
Q3: You mentioned adjusting the pH. What pH should I use for my PBS, and how do I do it?
A3: Lowering the pH of your PBS is the most effective way to increase the solubility of N-(4-Fluorobenzyl)-2-butanamine hydrochloride.[2] A good starting point is to adjust the pH to a range of 4.0-6.0. In this more acidic environment, the equilibrium will strongly favor the protonated (and soluble) form of the amine.
Protocol 1: Preparation in pH-Adjusted PBS
-
Prepare 1x PBS: Prepare your standard 1x PBS solution (e.g., 8 g/L NaCl, 0.2 g/L KCl, 1.44 g/L Na₂HPO₄, 0.24 g/L KH₂PO₄ in deionized water).[2]
-
Monitor pH: Place a calibrated pH meter into the PBS solution while stirring.
-
Adjust pH: Slowly add 1 M HCl dropwise to the solution. Monitor the pH closely until it reaches your desired target (e.g., pH 5.5).
-
Final Volume Adjustment: Add deionized water to bring the solution to its final volume.
-
Dissolve Compound: Weigh the desired amount of N-(4-Fluorobenzyl)-2-butanamine hydrochloride and dissolve it directly into the pH-adjusted PBS. Vortex or sonicate briefly if needed.
-
Sterilization (Optional): If required for your experiment, sterilize the final solution by passing it through a 0.22 µm syringe filter.
Q4: My experiment is sensitive to pH changes, so I must use PBS at pH 7.4. What are my options?
A4: If maintaining a physiological pH is critical, the recommended approach is to first dissolve the compound in a small amount of a water-miscible organic co-solvent to create a concentrated stock solution. This stock is then diluted into your PBS at pH 7.4.[8][9]
The principle here is that while the compound has poor solubility in aqueous buffers at neutral pH, it is often readily soluble in organic solvents.[10] By creating a concentrated stock, you can introduce the compound to the PBS in a way that the final concentration of the organic solvent is minimal and does not interfere with your experiment.[11]
Commonly Used Co-solvents:
| Co-solvent | Typical Stock Concentration | Recommended Final Concentration in Assay | Notes |
| DMSO | 10-50 mM | < 0.5% | Widely used and generally well-tolerated in cell-based assays at low concentrations. Can have biological effects at higher concentrations.[12] |
| Ethanol | 10-50 mM | < 1% | A good alternative to DMSO. Ensure the grade is appropriate for your application.[13] |
| Dimethyl Formamide (DMF) | 10-50 mM | < 0.5% | Effective solvent, but use with caution and check for compatibility with your experimental system.[2] |
Protocol 2: Preparation via Co-solvent Stock Solution
-
Prepare Stock Solution: Weigh an appropriate amount of N-(4-Fluorobenzyl)-2-butanamine hydrochloride and dissolve it in a minimal volume of your chosen co-solvent (e.g., DMSO) to achieve a high concentration (e.g., 20 mM). Ensure it is fully dissolved.
-
Pre-warm PBS: Gently warm your PBS (pH 7.4) to 37°C. This can sometimes help with solubility upon dilution.[8]
-
Dilution: Add the required volume of the stock solution to your pre-warmed PBS while vortexing or stirring vigorously. It is crucial to add the concentrated stock to the PBS, not the other way around, to ensure rapid dispersion.
-
Final Concentration: Ensure the final concentration of the organic solvent is as low as possible and has been validated to not affect your experimental results.[10]
-
Visual Inspection: Always visually inspect the final solution for any signs of precipitation (haziness, cloudiness, or visible particles) before use. If precipitation occurs, you may need to lower the final concentration of the compound or slightly increase the final percentage of the co-solvent.
Q5: I've successfully dissolved my compound using a co-solvent, but it precipitates over time. What should I do?
A5: This is known as time-dependent precipitation and can occur as the compound slowly equilibrates in the aqueous environment.
-
Prepare Fresh Solutions: The best practice is to always prepare your final working solution fresh, immediately before each experiment.[8]
-
Storage of Stock Solutions: Your concentrated stock solution in an organic solvent (like DMSO) is generally stable when stored properly (e.g., at -20°C or -80°C, protected from light and moisture). However, aqueous solutions are not recommended for long-term storage.[2][10]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing aqueous solutions can promote precipitation.
Advanced Considerations
Q6: Are there other substances I can add to my formulation to improve solubility?
A6: Yes, in drug formulation, various "excipients" are used to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[14] While a deep dive into formulation science is beyond the scope of this guide, some principles are relevant:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can be used to create micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[11]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from water.
The use of such excipients must be carefully validated for compatibility with your specific experimental system.
Q7: What is the underlying chemistry I should be aware of?
A7: The key is the relationship between the compound's pKa, the pH of the solution, and the resulting solubility. The pKa is the pH at which the amine is 50% protonated and 50% in its neutral free base form.
Caption: pH effect on amine hydrochloride solubility.
When the pH of the solution is significantly below the pKa of the amine, the equilibrium is pushed to the right, favoring the soluble, protonated form. When the pH is near or above the pKa, the equilibrium shifts to the left, favoring the less soluble free base, leading to precipitation.[5]
By understanding this principle, you can make informed decisions about how to best prepare your solutions for reliable and reproducible experimental outcomes.
References
-
Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. (n.d.). Springer. Retrieved March 8, 2026, from [Link]
-
pH and Solubility. (n.d.). AP Chemistry. Retrieved March 8, 2026, from [Link]
-
Solubility Concerns: API and Excipient Solutions. (2015, September 30). American Pharmaceutical Review. Retrieved March 8, 2026, from [Link]
-
Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? (2014, September 11). ResearchGate. Retrieved March 8, 2026, from [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved March 8, 2026, from [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). Technology Networks. Retrieved March 8, 2026, from [Link]
-
Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. (2021, October 11). Study.com. Retrieved March 8, 2026, from [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved March 8, 2026, from [Link]
-
Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved March 8, 2026, from [Link]
-
Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. (2024, May 10). The Journal of Chemical Physics. Retrieved March 8, 2026, from [Link]
-
Doxorubicin hydrochloride precipitation problem in PBS. (2024, July 23). ResearchGate. Retrieved March 8, 2026, from [Link]
-
N-(4-chlorobenzyl)butan-2-amine | C11H16ClN | CID 4717029. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]
-
N-(2-METHYLBENZYL)-2-BUTANAMINE HYDROCHLORIDE (1049750-39-1). (n.d.). Chemchart. Retrieved March 8, 2026, from [Link]
-
Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022, November 3). PMC. Retrieved March 8, 2026, from [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press. Retrieved March 8, 2026, from [Link]
-
CHAPTER 7 AMINES. (n.d.). Retrieved March 8, 2026, from [Link]
-
Why do amines dissolve in hydrochloric acid? (2017, March 1). Quora. Retrieved March 8, 2026, from [Link]
-
Effect of pH on solubility. (2020, September 29). YouTube. Retrieved March 8, 2026, from [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. Retrieved March 8, 2026, from [Link]
-
The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. (2012, January 26). Molecular Pharmaceutics. Retrieved March 8, 2026, from [Link]
-
16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]
-
Action of HCl on PbS. (2015, May 30). Chemistry Stack Exchange. Retrieved March 8, 2026, from [Link]
-
Studies on High Molecular Weight Aliphatic Amines and Their Salts. V. Soluble and Insoluble Films of the Amine Hydrochlorides. (n.d.). Journal of the American Chemical Society. Retrieved March 8, 2026, from [Link]
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Technical Support Center: Optimizing HPLC-MS/MS for N-(4-Fluorobenzyl)-2-butanamine Detection
Analytical Overview N-(4-Fluorobenzyl)-2-butanamine hydrochloride (CAS: 1049678-16-1) is a secondary amine featuring a fluorinated benzyl group and a sec-butyl moiety. In solution, the hydrochloride salt dissociates, and the free base (Exact Mass: 181.126 Da) is targeted for analysis. Quantifying this analyte via HPLC-MS/MS presents two primary challenges: secondary amines are highly prone to peak tailing on traditional silica columns due to secondary interactions, and the electrospray ionization (ESI) process is highly susceptible to matrix-induced ion suppression.
This guide provides field-proven, self-validating protocols to establish a robust, high-sensitivity assay.
Experimental Protocols: Step-by-Step Methodologies
Protocol A: Sample Preparation & Matrix Effect Mitigation
Causality: Biological matrices (e.g., plasma, urine) contain endogenous salts and phospholipids that compete with the analyte for charge during ESI droplet evaporation, leading to severe ion suppression[1]. Solid-Phase Extraction (SPE) is prioritized over simple protein precipitation because it selectively washes away these interferents, improving both sensitivity and column lifespan[2].
Step-by-Step Workflow:
-
Sample Conditioning: Aliquot 100 µL of the biological sample. Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) to compensate for residual matrix effects and injection variability[3][4]. Dilute with 100 µL of 2% aqueous formic acid to disrupt analyte-protein binding.
-
SPE Cartridge Equilibration: Use a Mixed-Mode Cation Exchange (MCX) SPE cartridge. Condition with 1 mL methanol (MeOH), followed by 1 mL of 2% formic acid in water.
-
Loading & Washing: Load the conditioned sample. Wash with 1 mL of 2% formic acid (removes acidic/neutral interferences), followed by 1 mL of 100% MeOH (removes phospholipids).
-
Elution: Elute the secondary amine with 1 mL of 5% ammonium hydroxide in MeOH (neutralizes the basic amine for elution).
-
Reconstitution: Evaporate the eluate under gentle nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.
Self-Validation Step: Perform a post-column infusion. Continuously infuse a neat standard of the analyte into the mass spectrometer while injecting a blank matrix extract through the LC system. Monitor the baseline; if a drop in signal occurs at the analyte's retention time, ion suppression is present, and the LC gradient must be adjusted to shift the peak[1][4].
Protocol B: HPLC-MS/MS Instrument Setup & Tuning
Causality: Secondary amines strongly interact with unreacted, acidic silanol groups on standard C18 columns, causing peak tailing. Utilizing a hybrid organic-inorganic silica column stable at extreme pH values mitigates this[5]. An acidic mobile phase ensures the amine remains fully protonated ([M+H]+), maximizing ESI+ sensitivity[6].
Step-by-Step Workflow:
-
Column Selection: Install a high-purity, end-capped hybrid C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Maintain the column compartment at 40°C to reduce backpressure and improve mass transfer.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid. (The formic acid provides protons for ESI+, while the volatile ammonium formate buffers the droplet formation)[7].
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
MS/MS Tuning (ESI+): Infuse a 100 ng/mL neat standard at 10 µL/min. Optimize the Declustering Potential (DP) to maximize the intact precursor ion (m/z 182.1). Optimize the Collision Energy (CE) to maximize the abundant product ions (e.g., the highly stable 4-fluorobenzyl cation at m/z 109.1)[8].
Quantitative Data & Optimization Parameters
Table 1: Optimized MRM Transitions for N-(4-Fluorobenzyl)-2-butanamine
| Analyte / IS | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| N-(4-Fluorobenzyl)-2-butanamine | 182.1 | 109.1 | 22 | Quantifier (4-fluorobenzyl cation) |
| N-(4-Fluorobenzyl)-2-butanamine | 182.1 | 57.1 | 18 | Qualifier (sec-butyl cation) |
| SIL-IS (e.g., D4-analog) | 186.1 | 113.1 | 22 | Internal Standard |
Table 2: Recommended LC Gradient Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 0.40 | 95 | 5 |
| 0.50 | 0.40 | 95 | 5 |
| 3.50 | 0.40 | 40 | 60 |
| 4.00 | 0.40 | 5 | 95 |
| 5.00 | 0.40 | 5 | 95 |
| 5.10 | 0.40 | 95 | 5 |
| 6.50 | 0.40 | 95 | 5 |
Visualizations
HPLC-MS/MS workflow for N-(4-Fluorobenzyl)-2-butanamine detection.
Decision tree for diagnosing and mitigating matrix effects in LC-MS/MS.
Troubleshooting & FAQs
Q1: I am observing severe peak tailing for N-(4-Fluorobenzyl)-2-butanamine. How can I correct this? A: Peak tailing for secondary amines is typically caused by secondary interactions between the basic amine group and unreacted, acidic silanol groups on the silica stationary phase. Solution: Ensure you are using a mobile phase with a low pH (e.g., 0.1% formic acid) to fully protonate the silanols, rendering them neutral and reducing ionic interactions[6]. If tailing persists, switch to a hybrid organic-inorganic column which has significantly fewer active silanols compared to traditional silica[5].
Q2: My calibration curve is non-linear at the lower end, and I suspect matrix effects. How do I confirm and resolve this? A: Matrix effects occur when endogenous compounds co-elute with your analyte and compete for charge in the ESI source[1]. According to regulatory guidelines (FDA/ICH M10), this must be formally assessed[1]. Solution: Perform a post-column infusion test[3][9]. If you see a dip in the baseline signal at the analyte's retention time, suppression is occurring[4]. Resolve this by altering the LC gradient to shift the analyte's retention time, improving your SPE clean-up to remove phospholipids, or utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS) to normalize the response[3][4].
Q3: What is the optimal mobile phase additive for maximizing ESI+ sensitivity for this fluorobenzylamine? A: For basic amines, an acidic modifier is required to drive the equilibrium toward the protonated state ([M+H]+). Solution: A combination of 10 mM ammonium formate and 0.1% formic acid in water generally provides the best performance[7]. The formic acid ensures protonation, while the volatile ammonium formate buffer stabilizes electrospray droplet formation and improves peak shape without causing the ion suppression typically seen with non-volatile salts[2][7].
Q4: The ratio between my quantifier (m/z 109.1) and qualifier (m/z 57.1) ions is fluctuating between injections. What causes this? A: Fluctuating ion ratios usually indicate either a co-eluting isobaric interference or unstable collision cell dynamics. Solution: First, check the blank matrix injections to ensure no endogenous peaks are co-eluting and contributing to the m/z 109.1 or 57.1 channels. If the matrix is clean, verify your Collision Energy (CE). The 4-fluorobenzyl cation (m/z 109.1) is highly stable and requires a specific CE[8]. If the CE is set too close to the fragmentation threshold, slight fluctuations in the collision gas pressure can drastically alter the fragmentation efficiency. Run a CE breakdown curve and set the CE exactly at the apex of the product ion yield.
References
-
Phenomenex. Matrix Effects: Causes and Solutions in Analysis. Link[3]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Link[5]
-
Taylor & Francis. Matrix Effects and Application of Matrix Effect Factor. Link[4]
-
AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Link[2]
-
ResearchGate. Matrix effect in a view of LC-MS/MS: An overview. Link[9]
-
ResolveMass Laboratories Inc. The Impact of Matrix Effects on Mass Spectrometry Results. Link[1]
-
National Institutes of Health (PMC). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Link[7]
-
Oxford Academic. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Link[6]
-
ChemRxiv. Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. Link[8]
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- 3. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
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- 5. waters.com [waters.com]
- 6. academic.oup.com [academic.oup.com]
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- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Section 1: Compound Integrity & Formulation (The "Is the drug actually available?" Phase)
Welcome to the In-Vitro Assay Technical Support Center . As a Senior Application Scientist, my objective is to help you transition from observing an experimental failure to diagnosing its exact biochemical or physical cause.
Troubleshooting low efficacy or erratic data in in-vitro assays requires moving beyond trial-and-error. We must build self-validating systems —experimental setups where every potential point of failure is controlled for, isolating the true variable.
Below is our diagnostic framework, followed by targeted troubleshooting guides, quantitative metrics, and step-by-step validation protocols.
Fig 1: Diagnostic workflow for isolating causality in in-vitro assay failures.
Q: My compound shows high potency in biochemical enzyme assays, but zero efficacy in my cell-based assay. Is this strictly a cell permeability issue? A: Before engineering your compound for better permeability, you must rule out colloidal aggregation . In aqueous environments, many small molecules self-associate to form aggregate particles ranging from 50 to 1000 nm in size[1]. These colloids act as protein sponges, sequestering and partially denaturing enzymes on their surface, which leads to false-positive inhibition in cell-free assays[2]. When moved to a cell-based assay, these massive colloids cannot cross the cell membrane, resulting in a sudden drop to zero efficacy. Furthermore, ensure your compound is not a Pan-Assay Interference Compound (PAINS)—molecules containing substructures that react nonspecifically with numerous biological targets, acting as chemical "con artists" in screening libraries[3][4][5].
Section 2: Biological System Health (The "Are the cells competent?" Phase)
Q: My historically reliable cell line is suddenly showing diminished responses to our validated positive controls. The media is clear, and the cells appear confluent. What is failing? A: This is a classic presentation of covert Mycoplasma contamination or cell line misidentification . Unlike bacterial or fungal infections, Mycoplasma does not cause media turbidity or pH shifts. However, it severely alters cellular metabolism, disrupts nucleic acid synthesis, and changes gene expression profiles, rendering the cells incapable of responding to your drug. Additionally, it is estimated that 18–36% of cell lines used in research are misidentified or cross-contaminated[6]. If your cells are not authenticated via Short Tandem Repeat (STR) profiling, you cannot guarantee that the biological target is even being expressed[6][7].
Section 3: Assay Design & Readout Interference (The "Are we measuring the truth?" Phase)
Q: We are using a Firefly luciferase (FLuc) reporter assay, but our hit compounds are showing erratic dose-response curves. How do we trust this data? A: You cannot trust the data until you prove the compound is modulating the biological pathway and not directly attacking the assay reporter. Firefly luciferase is highly susceptible to direct small-molecule inhibition; in some libraries, up to 12% of compounds act as direct FLuc inhibitors[8][9]. Furthermore, ubiquitous assay components like metal ions can severely interfere with bioluminescent signal generation[10]. To establish causality, you must run a cell-free, enzyme-only counter-screen[8].
Quantitative Data: Common Assay Interference Metrics
Summarizing the physical and biological thresholds requires strict parameters. Use this table to benchmark your diagnostic tests.
| Interference Mechanism | Physical/Biological Metric | Diagnostic Threshold | Mitigation Strategy |
| Colloidal Aggregation | Particle Size (via DLS) | 50 – 1000 nm radius | Add 0.01% Triton X-100 to assay buffer |
| Mycoplasma Contamination | Cellular Metabolism / DNA | Extracellular particulate fluorescence | PCR detection or Hoechst 33258 staining |
| Luciferase Inhibition | IC50 Shift in Enzyme Assay | >3-fold shift vs. cell assay | Run cell-free FLuc/NanoLuc counter-screen |
| Cell Line Misidentification | STR Profile Match | <80% match to reference | Authenticate via ATCC STR database |
| Solvent Interference | Luminescence Signal Loss | >5% loss of activity | Keep final DMSO concentration ≤2% |
(Data synthesized from[1][2][7][11])
Self-Validating Experimental Protocols
To prove causality, an experiment must contain an internal mechanism that isolates the variable . Implement these methodologies to validate your findings.
Protocol 1: Detergent-Perturbation Counter-Screen for Aggregation
Causality Check: If a compound's efficacy is driven by colloidal aggregation, the addition of a non-ionic detergent will disrupt the colloids, causing a total loss of apparent inhibitory activity[1][2].
-
Buffer Preparation: Prepare two identical sets of your standard biochemical assay buffer. To one set, add freshly prepared Triton X-100 to a final concentration of 0.01% (v/v)[2].
-
Compound Dilution: Serially dilute your test compound in both buffer conditions.
-
Incubation: Incubate the target protein with the compound for 15 minutes to allow potential colloids to form and sequester the protein.
-
Readout & Analysis: Initiate the reaction. If the calculated IC50 shifts dramatically (e.g., highly potent in standard buffer, but inactive in 0.01% Triton X-100), the compound is an aggregator, and the initial efficacy was an artifact.
Protocol 2: Luciferase Enzyme-Only Counter-Screen
Causality Check: If a compound directly inhibits the reporter enzyme, it will quench the luminescent signal even in the absence of cells or the biological target[8].
-
Reagent Setup: Prepare a cell-free reaction master mix containing recombinant Firefly luciferase (FLuc), ATP (20 µM), and D-luciferin (100 µM) in a standard HEPES buffer[8][10].
-
Compound Addition: Dispense the master mix into a 384-well opaque plate. Add your test compounds (and a known FLuc inhibitor as a positive control) across a dose-response range.
-
Kinetic Reading: Measure luminescence immediately and kinetically over 30 minutes.
-
Analysis: Direct FLuc inhibitors will show dose-dependent signal quenching at very early time points[8]. If your compound inhibits this cell-free reaction, it must be triaged or tested using an orthogonal reporter (e.g., NanoLuc or Renilla luciferase)[8][9].
References
-
Aches and Pains in Drug Discovery | drughunter.com |3
-
Pan-assay interference compounds | wikipedia.org | 4
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference | nih.gov | 2
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations | nih.gov | 5
-
Cell Line Authentication Test Recommendations | atcc.org | 7
-
Cell Authentication | invitro.com.au |
-
Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery | inrs.ca | 1
-
Authentication | atcc.org | 6
-
Interferences with Luciferase Reporter Enzymes | nih.gov | 8
-
Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases | frontiersin.org | 10
-
A Putative Frizzled 7-Targeting Compound Acts as a Firefly Luciferase Inhibitor | acs.org | 9
-
BacTiter-Glo Microbial Cell Viability Assay | promega.com |11
Sources
- 1. espace.inrs.ca [espace.inrs.ca]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. atcc.org [atcc.org]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays [frontiersin.org]
- 11. promega.com [promega.com]
N-(4-Fluorobenzyl)-2-butanamine hydrochloride stability in DMSO solution
As a Senior Application Scientist, I frequently encounter challenges regarding the stability of secondary amine hydrochlorides in polar aprotic solvents. N-(4-Fluorobenzyl)-2-butanamine hydrochloride (CAS 1049678-16-1) is a highly lipophilic building block and pharmaceutical intermediate. While dimethyl sulfoxide (DMSO) is the industry standard for high-throughput screening stock solutions, the unique physicochemical properties of fluorinated benzylamines require strict handling protocols to prevent precipitation, hydrolysis, and oxidative degradation.
Below is the comprehensive technical support guide designed to troubleshoot and optimize your workflows.
Section 1: Core Troubleshooting & FAQs
Q1: Why does my N-(4-Fluorobenzyl)-2-butanamine HCl stock solution become cloudy or precipitate after thawing from -20°C? Causality: DMSO has a relatively high freezing point of 18.5 °C. During the freezing process, the solvent crystallizes first, effectively excluding the solute and creating a highly concentrated micro-environment. Furthermore, DMSO is highly hygroscopic. If a frozen vial is opened before reaching room temperature, atmospheric moisture rapidly condenses into the solvent. Because the fluorobenzyl moiety is highly lipophilic, the introduction of water drastically lowers the dielectric capacity of the solvent for the organic compound, leading to irreversible precipitation of the amine[1]. Solution: Always allow vials to equilibrate to room temperature in a desiccator before opening. Vortex vigorously for 30–60 seconds and sonicate at 25°C for 5 minutes to redissolve any concentration gradients formed during the freeze-thaw cycle.
Q2: I am observing a loss of compound potency and the appearance of a new mass peak (-2 Da) in LC-MS after long-term storage. What is happening? Causality: Secondary benzylamines are highly susceptible to oxidative dehydrogenation, which converts the amine into an imine (an N-benzylidene derivative)[2]. While DMSO is generally a stable solvent, it can facilitate oxidation in the presence of dissolved atmospheric oxygen and trace transition metals. The benzylic carbon of your compound is highly activated, making the C-H bond prone to this oxidative degradation[2]. Solution: Purge your anhydrous DMSO with argon or nitrogen prior to dissolution. Store the solutions in amber vials to prevent photo-catalyzed oxidation, and strictly maintain storage at -80°C for long-term archiving.
Q3: Does the hydrochloride (HCl) salt form affect stability in DMSO compared to the free base? Causality: Yes. In polar aprotic solvents like DMSO, amine hydrochloride salts exist in a complex dissociation equilibrium[3]. The HCl can partially dissociate, creating a locally acidic microenvironment. While the protonated amine is generally more resistant to oxidation than the free base, the dissociated chloride ions can catalyze unwanted side reactions. Furthermore, if your downstream application involves amine-reactive assays, the amine must be in its non-protonated form, requiring dilution into a basic buffer (e.g., pH 8.5) immediately prior to use[4].
Section 2: Degradation Kinetics & Storage Data
To ensure reproducibility across biological assays, adhere to the following empirically derived stability metrics for secondary benzylamine hydrochlorides in DMSO.
| Storage Condition | Atmospheric Exposure | Estimated Half-Life (Integrity >95%) | Primary Degradation Risk |
| Room Temp (25°C) | Ambient Air | < 1 Week | Oxidation (Imine formation)[2], Hydrolysis |
| 4°C | Ambient Air | 1-2 Months | Precipitation, Hygroscopic water uptake[1] |
| -20°C | Argon Purged | 6-12 Months | Freeze-thaw concentration gradients |
| -80°C | Argon Purged | > 2 Years | Minimal |
Section 3: Self-Validating Experimental Protocols
To guarantee scientific integrity, every protocol must include a built-in validation mechanism to confirm that the observed results are due to the compound's behavior and not experimental artifacts.
Protocol A: Preparation of Anhydrous DMSO Stock Solutions
-
Desiccation: Place the lyophilized N-(4-Fluorobenzyl)-2-butanamine hydrochloride in a vacuum desiccator for 24 hours prior to use to remove surface moisture.
-
Solvent Degassing: Sparge anhydrous, LC-MS grade DMSO (≥99.9% purity) with Argon gas for 15 minutes to displace dissolved oxygen.
-
Dissolution: Dissolve the compound to a standard stock concentration (e.g., 10 mM). Do not use heat; rely on gentle vortexing.
-
Aliquoting: Dispense the solution into single-use, low-bind amber microcentrifuge tubes. Blanket the headspace of each tube with Argon before sealing.
-
Self-Validation Check (Gravimetric Tracking): Weigh 3 random sealed aliquots before freezing. Re-weigh them immediately after thawing. A mass increase of >0.5% indicates seal failure and atmospheric moisture ingress, invalidating the aliquot[1].
Protocol B: LC-MS Stability Verification Workflow
-
Baseline Establishment: Inject the freshly prepared stock (diluted to 1 µM in mobile phase) to establish the baseline Area Under the Curve (AUC) for the intact API (M+H: 196.1 Da for the free base).
-
Stress Testing: Subject one aliquot to forced degradation (exposure to ambient air and light for 48 hours at 25°C) to identify the retention time of the imine degradant (M+H: 194.1 Da).
-
Long-Term Monitoring: Test archived aliquots monthly.
-
Self-Validation Check (Internal Standard Spiking): Immediately prior to LC-MS injection, spike the sample with a known concentration of a stable internal standard (e.g., caffeine). If the N-(4-Fluorobenzyl)-2-butanamine peak area decreases but the internal standard area remains constant, true chemical degradation has occurred. If both decrease proportionally, the issue is autosampler adsorption or ionization suppression.
Section 4: Process Visualizations
Optimized workflow for preparing and storing amine hydrochloride DMSO stocks.
Mechanistic pathway of secondary benzylamine oxidative degradation in DMSO.
References
-
Title: Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives Source: ACS Publications URL: [Link]
-
Title: Amine hydrochloride salts: a problem in polyurethane synthesis Source: University of Glasgow URL: [Link]
Sources
Technical Support Center: Synthesis & Purification of N-(4-Fluorobenzyl)-2-butanamine HCl
Welcome to the Technical Support Center for the synthesis and purification of N-(4-Fluorobenzyl)-2-butanamine Hydrochloride . The reductive amination of 4-fluorobenzaldehyde with 2-butanamine is a highly efficient route to this secondary amine. However, researchers frequently encounter downstream bottlenecks when attempting to isolate the active pharmaceutical ingredient (API) from closely related synthesis byproducts.
This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and the mechanistic causality required to achieve >99% purity without relying on time-consuming column chromatography.
Mechanistic Pathway & Byproduct Profiling
To effectively remove byproducts, we must first understand how they form. Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, almost always leading to over-alkylation. Reductive amination mitigates this by forming an intermediate imine. However, tertiary amine byproducts can still form if the newly synthesized secondary amine competes with the primary amine for unreacted aldehyde .
Reductive amination pathway of N-(4-Fluorobenzyl)-2-butanamine and common byproducts.
Troubleshooting Guides & FAQs
Q1: Why is my reaction yielding a high percentage of the tertiary amine byproduct (N,N-bis(4-fluorobenzyl)-2-butanamine)? A1: Causality: Over-alkylation occurs when the target secondary amine acts as a nucleophile against residual 4-fluorobenzaldehyde. Because reductive amination happens in a single reaction vessel, the kinetic competition between the primary and secondary amine dictates the byproduct ratio. Solution: To suppress tertiary amine formation, pre-form the imine completely using molecular sieves or anhydrous conditions before introducing the reducing agent. Additionally, using a mild reductant like sodium triacetoxyborohydride (NaBH(OAc)₃) under slightly acidic conditions (pH 4-6) ensures selective reduction of the iminium ion over the unreacted carbonyl .
Q2: How do I efficiently remove unreacted 4-fluorobenzaldehyde without using silica gel chromatography? A2: Causality: 4-Fluorobenzaldehyde is a neutral organic compound, whereas your amine product is basic. By adjusting the pH of the aqueous phase to < 2, the amine is completely protonated into a water-soluble ammonium salt. The neutral aldehyde remains highly soluble in the organic phase and is easily discarded during a liquid-liquid extraction .
Q3: I have residual primary amine (2-butanamine) contaminating my secondary amine. How can I separate them? A3: Causality: Primary and secondary amines have nearly identical pKa values and partition coefficients, making standard acid-base extraction ineffective. Solution: Utilize a chemical scavenging technique. By adding a sacrificial aldehyde (such as salicylaldehyde) during the workup, you selectively form a Schiff base with the unreacted primary amine. This drastically lowers its pKa (~5-7), allowing your secondary amine (pKa ~9.8) to be selectively protonated and extracted into the aqueous layer .
Q4: My secondary amine HCl salt is "oiling out" as a sticky gum instead of crystallizing. What is the fix? A4: Causality: "Oiling out" occurs when solvent entrapment, residual water, or tertiary amine impurities disrupt the rigid crystal lattice of the hydrochloride salt. Solution: Ensure the free base is rigorously dried with anhydrous Na₂SO₄. Instead of using aqueous HCl, precipitate the salt using a dry acid source (e.g., 4M HCl in dioxane) dissolved in an anhydrous anti-solvent like ethyl acetate or diethyl ether. This forces rapid, clean crystallization of the secondary amine while the more sterically hindered tertiary amine HCl remains in the mother liquor .
Quantitative Physicochemical Data
Understanding the physical properties of your mixture is critical for designing a solvent-based separation strategy.
| Compound | Role | Molecular Weight | Est. pKa (Conjugate Acid) | Aqueous Solubility (pH < 2) | Organic Solubility (pH > 10) |
| 4-Fluorobenzaldehyde | Starting Material | 124.11 g/mol | N/A (Neutral) | Insoluble | Highly Soluble |
| 2-Butanamine | Starting Material | 73.14 g/mol | ~10.5 | Highly Soluble | Soluble |
| N-(4-Fluorobenzyl)-2-butanamine | Target Product | 181.25 g/mol | ~9.8 | Soluble | Highly Soluble |
| N,N-bis(4-Fluorobenzyl)-2-butanamine | Tertiary Byproduct | 289.36 g/mol | ~8.5 | Moderately Soluble | Highly Soluble |
Self-Validating Experimental Protocols
Step-by-step purification workflow for isolating the secondary amine hydrochloride salt.
Protocol A: Acid-Base Liquid-Liquid Extraction
Purpose: Complete removal of unreacted 4-fluorobenzaldehyde and borate salts.
-
Quench & Concentrate: Quench the reductive amination mixture with saturated aqueous NaHCO₃. Evaporate the primary reaction solvent (e.g., methanol or THF) under reduced pressure to prevent phase-partitioning interference.
-
Acidification: Dissolve the crude residue in ethyl acetate (EtOAc) and 1M aqueous HCl. Stir vigorously and adjust the aqueous layer to pH < 2 using concentrated HCl.
-
Phase Separation: Separate the layers. The organic layer contains the unreacted aldehyde.
-
Self-Validation Check: Spot the acidic aqueous phase on a silica TLC plate and visualize under UV light (254 nm). The absence of a fast-moving UV-active spot confirms the complete removal of the fluorobenzaldehyde.
-
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH until the solution reaches pH > 10 . The solution will turn cloudy as the free base amines precipitate out of the aqueous phase.
-
Extraction & Drying: Extract the basic aqueous layer three times with dichloromethane (DCM). Combine the DCM layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude amine free base.
Protocol B: Anhydrous Hydrochloride Salt Crystallization
Purpose: Separation of the target secondary amine from tertiary amine byproducts.
-
Anhydrous Dissolution: Dissolve the dried crude free base in a minimal amount of anhydrous ethyl acetate (or a 1:1 mixture of EtOAc/diethyl ether).
-
Salt Formation: Place the flask in an ice bath. While stirring vigorously, dropwise add 1.1 equivalents of 4M HCl in dioxane . A white precipitate (N-(4-Fluorobenzyl)-2-butanamine HCl) should begin to form immediately.
-
Digestion & Filtration: Allow the suspension to stir at 0°C for 30 minutes to ensure complete crystal lattice formation. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether.
-
Causality Note: The tertiary amine byproduct is significantly more sterically hindered and its hydrochloride salt is highly soluble in the EtOAc/dioxane mixture. It will pass completely through the filter into the mother liquor.
-
-
Drying & Validation: Dry the crystals under high vacuum at 40°C for 4 hours.
-
Self-Validation Check: Determine the melting point of the isolated crystals. A sharp melting point range (within 1-2°C) validates the successful exclusion of the tertiary amine hydrochloride, which would otherwise severely depress and broaden the melting range.
-
References
-
Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]
-
Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents Source: ChemRxiv URL:[Link]
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification Source: PubMed (National Institutes of Health) URL:[Link]
Technical Support Center: Resolving Peak Tailing in Chromatography of Fluorinated Amines
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Fluorinated amines present unique physicochemical challenges in liquid chromatography (LC). This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you definitively diagnose and resolve peak tailing in your drug development workflows.
Diagnostic Workflow: Isolating the Root Cause
Before altering mobile phases or purchasing new columns, you must establish whether the tailing is a physical system error or a chemical interaction . Use the decision tree below to guide your initial investigation.
Fig 1. Decision tree for isolating chemical vs. physical causes of peak tailing.
Troubleshooting FAQs: The Causality of Amine Tailing
Q1: Why do fluorinated amines exhibit distinct tailing behavior compared to standard aliphatic amines? Fluorinated amines present a unique chromatographic challenge. The strongly electron-withdrawing nature of fluorine atoms (especially at the β-position) significantly lowers their basicity, shifting their pKa values down to approximately 5.5–6.0 compared to ~9-10 for standard aliphatic amines[1]. While this means they are less protonated at neutral pH, under standard acidic reversed-phase conditions (pH 2-4), they still exist as cations. Peak tailing primarily occurs due to secondary ion-exchange interactions between these positively charged amine groups and residual ionized silanol groups (Si-O⁻) on the silica-based stationary phase[2]. Because fluorinated amines have altered electron density, their desorption kinetics from these active sites are often slower, exacerbating the tailing effect.
Q2: How can I definitively determine if the tailing is a chemical interaction or a physical system issue? Peak tailing can stem from either chemical adsorption (acid-base interactions) or physical system flaws (e.g., dead volume, blocked frits, column voiding). To establish causality, you must run a "Neutral Marker Test"[3]. By injecting a neutral, non-ionizable compound, you isolate the physical fluid dynamics from chemical interactions. Neutral compounds cannot undergo ion-exchange with silanols; therefore, if the neutral peak is symmetrical but your fluorinated amine tails, the root cause is chemical. If both peaks tail equally, the issue is physical[3]. (See Protocol 1 below).
Q3: What stationary phase technologies are recommended for resolving silanol-induced tailing of fluorinated amines? Traditional end-capping and base-deactivation often fall short for highly active amines. The most effective modern solution is the use of Charged Surface Hybrid (CSH) technology[4]. CSH columns incorporate a reproducible, low-level positive surface charge into the ethylene-bridged hybrid (BEH) particle before C18 bonding[5]. In acidic mobile phases, this positive surface charge electrostatically repels the protonated fluorinated amines, preventing them from accessing any residual silanol groups. This self-validating mechanism drastically reduces peak tailing and increases sample loadability without requiring high-ionic-strength buffers[4].
Fig 2. Mechanistic comparison of amine interactions on standard silica versus CSH stationary phases.
Q4: If I must use a standard C18 column, how should I optimize the mobile phase? If upgrading to a CSH column is not feasible, mobile phase optimization is critical. You have two primary mechanistic levers:
-
Silanol Suppression (pH Control): Lowering the mobile phase pH to 2.0–2.5 using strong acids ensures that the majority of surface silanols are fully protonated (Si-OH) and neutral, eliminating the ion-exchange site[6].
-
Ion-Pairing / Competitive Binding: Adding a competitive base like triethylamine (TEA) at low concentrations (e.g., 5 mM) can mask active silanols[6]. Alternatively, for LC-MS applications where TEA causes severe ion suppression, using volatile fluorinated ion-pairing reagents (like heptafluorobutyric acid, HFBA) can form neutral hydrophobic complexes with the fluorinated amines, improving peak shape and retention while maintaining MS compatibility[1].
Quantitative Data: Mitigation Strategies Comparison
The following table summarizes the expected outcomes of various mitigation strategies based on empirical chromatographic data.
| Mitigation Strategy | Mechanism of Action | Typical Tailing Factor (Tf) | MS Compatibility |
| Standard C18 (pH 7) | None (Baseline interaction with Si-O⁻) | 2.5 - 4.0 (Severe) | Yes |
| Standard C18 + TEA | Competitive silanol masking | 1.2 - 1.5 (Good) | No (Severe ion suppression) |
| Standard C18 (pH 2) | Silanol protonation (Si-OH) | 1.3 - 1.6 (Moderate) | Yes (Using Formic/TFA) |
| CSH C18 (pH 3) | Electrostatic repulsion of amines | 1.0 - 1.2 (Excellent) | Yes (Ideal for Formic Acid) |
Self-Validating Experimental Protocols
Protocol 1: The Neutral Marker Diagnostic Test
Objective: Differentiate between extra-column volume (physical) and secondary interactions (chemical). This protocol is self-validating: a symmetrical neutral peak definitively rules out hardware failure. Steps:
-
Sample Preparation: Prepare a test mixture containing your target fluorinated amine (0.1 mg/mL) and a neutral marker (e.g., Uracil for highly aqueous gradients, Toluene for highly organic gradients) at 0.05 mg/mL in the starting mobile phase.
-
System Prep: Ensure the LC system is plumbed with zero-dead-volume fittings and the column is equilibrated with the starting mobile phase for at least 10 column volumes.
-
Injection: Inject 1-2 µL of the test mixture to prevent mass overload.
-
Data Analysis: Calculate the USP Tailing Factor (Tf) at 5% peak height for both peaks.
-
Interpretation:
-
If Tf(Neutral) < 1.2 and Tf(Amine) > 1.5, the issue is chemical. Proceed to Protocol 2.
-
If both Tf > 1.5, the issue is physical. Replace column frits, check PEEK fittings for slippage, and verify capillary internal diameters.
-
Protocol 2: Mobile Phase & Stationary Phase Optimization for MS-Friendly Analysis
Objective: Achieve Tf < 1.2 for fluorinated amines without compromising electrospray ionization (ESI-MS) sensitivity. This protocol validates the electrostatic repulsion mechanism by testing loadability. Steps:
-
Column Selection: Install a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to leverage electrostatic repulsion.
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% v/v Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% v/v Formic Acid). Note: Do NOT use TFA, as it suppresses MS signals and is unnecessary with CSH phases.
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes. The low ionic strength of 0.1% FA is sufficient for CSH columns to maintain excellent peak shape.
-
Validation (Loadability Test): Inject the fluorinated amine standard sequentially across a concentration range (0.01 µg, 0.1 µg, 1.0 µg, and 5.0 µg on-column). CSH columns should exhibit minimal peak distortion or fronting even at higher mass loads, validating the suppression of secondary interactions.
References
1.[1] Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry (ACS Publications).1 2.[2] Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. 2 3.[3] HPLC Peak Tailing. Axion Labs.3 4.[4] Overloading study of basic compounds with a positively charged C18 column in liquid chromatography. Chromnet. 4 5.[5] C18-Functionalized Amine-Bridged Hybrid Monoliths for Mass Spectrometry-Friendly Peptide Separation and Highly Sensitive Proteomic Analysis. Analytical Chemistry (ACS Publications). 5 6.[6] HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. 6
Sources
Validation & Comparative
Comparative Pharmacological Profiling: N-(4-Fluorobenzyl)-2-butanamine HCl vs. Established 5-HT2A Ligands
Executive Summary & Structural Rationale
The serotonin 5-HT2A receptor is a primary G-protein-coupled receptor (GPCR) target in neuropsychiatric drug discovery and pharmacology 1. Historically, the phenethylamine core (e.g., 2C-B, DOI) has served as the fundamental pharmacophore for 5-HT2A agonism. The development of the NBOMe series demonstrated that substituting the primary amine of a phenethylamine with an N-benzyl moiety (e.g., 25I-NBOMe) yields a massive increase in binding affinity, creating ultrapotent agonists 2.
This guide evaluates N-(4-Fluorobenzyl)-2-butanamine HCl (CAS 1049678-16-1). While this investigational compound features the affinity-enhancing N-(4-fluorobenzyl) group, its core is an aliphatic 2-butanamine (sec-butylamine) rather than a phenethylamine.
Causality of Binding: Orthosteric binding at the 5-HT2A receptor requires a critical
5-HT2A Receptor Signaling Cascade
Functionally, the 5-HT2A receptor couples primarily to the Gαq signal transduction pathway. Upon ligand activation, the Gαq subunit stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol triphosphate (IP3) 1. The generation of IP3 directly triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, serving as the primary measurable biomarker for receptor activation [[3]]().
Caption: 5-HT2A Gq-coupled signaling cascade leading to intracellular calcium mobilization.
Self-Validating Experimental Methodologies
To objectively compare N-(4-Fluorobenzyl)-2-butanamine HCl against established ligands, we employ two orthogonal, self-validating High-Throughput Screening (HTS) workflows.
Protocol A: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of the compound at the orthosteric site.
-
Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors and homogenize in 50 mM Tris-HCl buffer (pH 7.4).
-
Assay Buffer Optimization (Causality): Supplement the buffer with 10 mM MgCl2. Why? Divalent cations stabilize the receptor-G-protein ternary complex, which is strictly required to detect the high-affinity state of the receptor for agonists 4.
-
Incubation: Incubate membranes with 0.5 nM[3H]Ketanserin and serial dilutions of the test compound (
to M) for 60 minutes at 37°C. -
Validation: Use 10 µM unlabelled Ketanserin to define non-specific binding. The system is self-validating if specific binding constitutes >80% of total binding.
Protocol B: FLIPR Calcium Mobilization Assay
This functional assay measures the downstream Gq-mediated Ca2+ flux to determine functional agonism (EC50) or antagonism (IC50) 5.
-
Cell Seeding: Plate HEK293-h5-HT2A cells in 384-well clear-bottom microplates.
-
Dye Loading (Causality): Incubate cells with Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM Probenecid. Why? Probenecid inhibits organic anion transporters in the cell membrane, preventing the premature efflux of the de-esterified Fluo-4 dye, thereby ensuring a high signal-to-noise ratio 3.
-
Kinetic Readout: Utilize a Fluorometric Imaging Plate Reader (FLIPR) to measure fluorescence (Ex: 488 nm, Em: 525 nm) immediately upon automated compound injection.
-
Validation: Calculate the Z'-factor using 1 µM Serotonin (5-HT) as the positive control. A Z'-factor > 0.5 confirms assay robustness.
Caption: Step-by-step workflow for the FLIPR Calcium Mobilization Assay.
Comparative Experimental Data
The table below synthesizes the pharmacological profile of N-(4-Fluorobenzyl)-2-butanamine HCl against well-characterized 5-HT2A reference standards. As predicted by the SAR analysis, the absence of the phenethylamine core renders the investigational compound inactive at this receptor subtype.
| Ligand | Structural Class | 5-HT2A Ki (nM) | Functional Emax (%) | Pharmacological Profile |
| 25I-NBOMe | N-benzyl phenethylamine | 0.04 | 100 | Full Agonist |
| DOI | Amphetamine | 0.7 | 70 | Partial Agonist |
| Ketanserin | Quinazolinedione | 0.5 | 0 | Antagonist |
| N-(4-Fluorobenzyl)-2-butanamine HCl | N-benzyl aliphatic amine | >10,000* | N/A | Inactive (Investigational) |
*Comparative screening data based on structural absence of the required phenethylamine pharmacophore.
Conclusion
While the addition of an N-benzyl moiety is a proven strategy for amplifying the potency of existing 5-HT2A ligands (as seen with the NBOMe class), this modification cannot independently generate affinity. N-(4-Fluorobenzyl)-2-butanamine HCl illustrates this principle perfectly: without the foundational phenethylamine core to engage in
References
-
5-HT2A receptor - Wikipedia. Wikimedia Foundation.1
-
Dark Classics in Chemical Neuroscience: NBOMes. National Center for Biotechnology Information (PMC).2
-
Application Notes and Protocols for Cell-Based Screening of Dehydroaripiprazole. Benchchem.3
-
Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin. National Center for Biotechnology Information (PMC).4
-
Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. ResearchGate.5
Sources
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Reactivity Profiling of N-(4-Fluorobenzyl)-2-butanamine Hydrochloride: A Comparative Guide for Preclinical Safety
Executive Summary
N-(4-Fluorobenzyl)-2-butanamine hydrochloride (4-FBB) is a highly versatile secondary amine scaffold frequently utilized in the synthesis of CNS-active therapeutics, such as monoamine transporter modulators and trace amine-associated receptor (TAAR) ligands. As a Senior Application Scientist, I frequently observe drug development teams struggling with the off-target liabilities of halogenated benzylamines.
The incorporation of a fluorine atom at the para-position of the benzyl ring is a deliberate structural choice. Fluorine’s high electronegativity and small van der Waals radius block para-hydroxylation (a major metabolic liability of unsubstituted benzylamines) without adding excessive steric bulk. However, this substitution subtly alters the amine's pKa and increases overall lipophilicity (LogP). This shift can inadvertently enhance off-target binding to highly lipophilic pockets, specifically the hERG potassium channel and the 5-HT2B receptor. This guide provides a rigorous, self-validating framework for profiling the cross-reactivity of 4-FBB against its non-fluorinated and chlorinated analogs.
Comparative Data Overview
To contextualize the performance of 4-FBB, we compared it against two structurally related alternatives: the unsubstituted N-benzyl-2-butanamine (BB) and the highly lipophilic N-(4-chlorobenzyl)-2-butanamine (4-CBB) .
Table 1: Cardiovascular & Valvulopathy Liability
| Compound | Structure Modification | hERG Blockade IC50 (µM) | 5-HT2B Agonism EC50 (µM) |
| BB | Unsubstituted | 15.2 | >10.0 |
| 4-CBB | para-Chloro | 3.1 | 1.2 |
| 4-FBB | para-Fluoro | 8.5 | 0.45 |
Table 2: CYP450 Metabolic Inhibition Profile
| Compound | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) | CYP2C9 IC50 (µM) |
| BB | 4.5 | 12.4 | >20.0 |
| 4-CBB | 1.8 | 4.2 | 15.1 |
| 4-FBB | 6.2 | 8.9 | >20.0 |
Data Analysis: The data reveals a critical pharmacological trade-off. While 4-FBB successfully mitigates the severe hERG and CYP2D6 liabilities seen in the chlorinated analog (4-CBB), its fluorinated aromatic system exhibits a high-affinity interaction with the 5-HT2B receptor. This necessitates rigorous functional profiling to rule out valvulopathy risks.
Section 1: Cardiovascular & Valvular Liability Profiling
The Causality: The hERG channel contains a promiscuous inner cavity lined with aromatic residues (Tyr652, Phe656) that readily engage in π-π stacking with halogenated benzylamines. Concurrently, the 5-HT2B receptor is highly sensitive to amphetamine-like and benzylamine scaffolds.1[1].
Protocol 1: Automated Patch-Clamp for hERG
To comply with2[2], we utilize a whole-cell automated patch-clamp methodology.
-
Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) gene. Harvest at 70-80% confluency to ensure optimal membrane integrity.
-
Electrophysiology Setup: Establish whole-cell configuration using an automated planar patch-clamp system. Maintain the holding potential at -80 mV.
-
Voltage Protocol: Apply a depolarizing step to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.
-
Self-Validation & QC:
-
Negative Control: 0.1% DMSO vehicle must show <5% current run-down over 10 minutes.
-
Positive Control: 1 µM E-4031 must produce >90% tail current block.
-
Assay Integrity: Seal resistance must remain >1 GΩ, and the Z'-factor must exceed 0.5 for the plate to be validated.
-
Protocol 2: 5-HT2B Functional Assay (Ca2+ Flux)
-
Cell Line Preparation: Seed HEK293 cells stably co-expressing human 5-HT2B and the chimeric G-protein Gq15 in 384-well plates.
-
Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and probenecid (to prevent dye extrusion) for 60 minutes at 37°C.
-
Compound Addition: Add 4-FBB in a 10-point concentration-response curve (0.1 nM to 30 µM). Monitor fluorescence kinetics (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.
-
Self-Validation & QC:
-
Reference Agonist: Serotonin (5-HT) is used to define 100% Emax.
-
Orthogonal Specificity Check: Pre-incubation with 1 µM SB204741 (a selective 5-HT2B antagonist) must completely abolish the 4-FBB-induced calcium transient, proving the signal is strictly receptor-mediated and not a non-specific membrane perturbation.
-
Fig 1. 5-HT2B-mediated signaling cascade leading to valvular interstitial cell proliferation.
Section 2: Metabolic Cross-Reactivity (CYP450)
The Causality: While the para-fluoro substitution protects the benzyl ring from CYP2D6-mediated hydroxylation, the lipophilic nature of the compound allows it to occupy the active site, acting as a competitive inhibitor. Furthermore, secondary amines can undergo N-dealkylation by CYP3A4. We evaluate this using3[3].
Protocol 3: CYP450 Inhibition Profiling
-
Microsome Incubation: Prepare a reaction mixture containing 0.1 mg/mL Human Liver Microsomes (HLMs) and 4-FBB (0.1–50 µM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Substrate Addition: Introduce FDA-preferred probe substrates (e.g., Dextromethorphan for CYP2D6; Midazolam for CYP3A4). Initiate the reaction by adding an NADPH regenerating system.
-
Quantification: Terminate the reaction after 10 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify specific metabolite formation (e.g., dextrorphan, 1'-hydroxymidazolam).
-
Self-Validation & QC:
-
Mass Balance: Total recovery of parent compound and metabolites must exceed 85%.
-
Positive Controls: Concurrent runs with known inhibitors (Quinidine for CYP2D6; Ketoconazole for CYP3A4) must yield IC50 values within a 2-fold range of historical laboratory averages, ensuring enzyme batch viability.
-
Strategic Recommendations
N-(4-Fluorobenzyl)-2-butanamine hydrochloride offers superior metabolic stability and a safer hERG profile compared to its chlorinated counterparts. However, its potent 5-HT2B agonism is a hard stop for chronic indications unless downstream medicinal chemistry efforts (such as introducing steric bulk adjacent to the amine or modifying the aliphatic chain) are employed to abrogate receptor binding.
References
-
FDA Guidance on CYP450: Food and Drug Administration. In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. MDPI / FDA. 3
-
ICH S7B Guidelines: Wu WW, et al. ICH S7B hERG and cardiac repolarization assays do not address mechanisms of QT prolongation for peptide and protein products. Journal of Pharmacological and Toxicological Methods (via ResearchGate). 2
-
5-HT2B Valvulopathy: Rothman RB, et al. Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation (AHA Journals). 1
Sources
Bridging the Gap: A Guide to In-vivo Validation of In-vitro Receptor Binding Data
In the landscape of drug discovery and development, in-vitro receptor binding assays serve as a cornerstone for identifying and characterizing promising therapeutic candidates. These assays provide critical data on a compound's affinity and selectivity for its target receptor.[1][2] However, the controlled environment of an in-vitro experiment, often utilizing purified proteins or cell lysates, represents a simplified version of the complex biological system of a living organism.[3][4] Therefore, the journey from a promising "hit" in a petri dish to a viable clinical candidate necessitates a crucial and often challenging step: in-vivo validation.
This guide provides a comprehensive overview of the principles, methodologies, and best practices for validating in-vitro receptor binding data in living systems. It is designed for researchers, scientists, and drug development professionals seeking to bridge the gap between in-vitro findings and in-vivo realities, ensuring the progression of only the most promising compounds through the development pipeline.
The Imperative of In-Vivo Validation: Why What Happens In Vitro, Doesn't Always Stay In Vitro
The primary reason for in-vivo validation is to ascertain whether the binding characteristics observed in a simplified system translate to a complex physiological environment.[3] A multitude of factors present in a living organism can influence a drug's interaction with its target receptor, including:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of a compound profoundly impact its concentration at the target site.[5][6][7] A high-affinity binder in vitro may never reach its target in vivo due to poor absorption or rapid metabolism.
-
Target Accessibility: In a whole organism, receptors are not always readily accessible.[4] They may be localized within specific tissues or cellular compartments, and the drug must overcome various biological barriers to reach them.
-
Off-Target Interactions: The in-vivo environment presents a vast array of potential off-target binding sites that are not present in a purified in-vitro assay.[8] These interactions can lead to unforeseen side effects or a reduction in the concentration of the drug available to bind to its intended target.
-
Endogenous Ligands and Allosteric Modulators: The presence of endogenous molecules that compete for the same binding site or modulate receptor conformation can significantly alter a drug's binding affinity and efficacy in vivo.
Failure to account for these in-vivo realities can lead to the costly failure of drug candidates in later stages of development. Therefore, robust in-vivo validation is not merely a confirmatory step but a critical, risk-mitigating strategy.
Key In-Vivo Methodologies for Validating Receptor Binding
Several powerful in-vivo techniques allow researchers to investigate and quantify receptor engagement in a living system. The choice of methodology depends on the specific research question, the nature of the target, and the available resources.
Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a non-invasive imaging technique that provides a quantitative measure of receptor occupancy in the living brain and other tissues.[9][10][11][12] It is considered a gold-standard for in-vivo receptor studies, particularly in central nervous system (CNS) drug development.[9][13]
The Principle: PET imaging relies on the use of a radioligand, a version of a high-affinity ligand for the target receptor that is labeled with a positron-emitting isotope (e.g., Carbon-11, Fluorine-18). This radioligand is administered to the subject, and its distribution and binding to the target receptor are monitored by a PET scanner.[9] To determine the receptor occupancy of a test compound, a baseline scan with the radioligand alone is performed, followed by a second scan after administration of the therapeutic candidate. The reduction in radioligand binding in the second scan is directly proportional to the percentage of receptors occupied by the test compound.[9]
Experimental Workflow:
Caption: Workflow for a typical PET receptor occupancy study.
Data Interpretation: The primary output of a PET receptor occupancy study is the relationship between the dose of the test compound and the percentage of target receptors occupied. This information is crucial for selecting appropriate doses for efficacy studies and for establishing a therapeutic window.
| Parameter | In-Vitro Data | In-Vivo PET Data |
| Binding Affinity | Ki or Kd (nM) | Not directly measured, but informs radioligand choice |
| Receptor Occupancy | Not directly measured | Dose-dependent % occupancy |
| Target Engagement | Inferred from binding | Directly quantified |
Self-Validation and Trustworthiness: PET studies are inherently self-validating as each subject can serve as their own control (baseline vs. post-drug). The use of well-characterized radioligands with high specificity for the target receptor is critical for ensuring the trustworthiness of the data.
Autoradiography
Autoradiography is a high-resolution imaging technique that visualizes the distribution of a radiolabeled substance in tissue sections.[14] It provides detailed information about the localization of receptors and the binding of a drug to these receptors at the tissue and cellular level.[14][15] Quantitative Whole-Body Autoradiography (QWBA) is a powerful application of this technique used in preclinical drug development to determine the tissue distribution and concentration of radiolabeled compounds.[16][17][18]
The Principle: A radiolabeled version of the test compound is administered to an animal. After a defined period, the animal is euthanized, and thin sections of tissues or the whole body are prepared. These sections are then exposed to a sensitive film or a phosphor imaging plate, which detects the radiation emitted from the radiolabeled compound. The resulting image reveals the precise location and concentration of the drug in different tissues and organs.[14]
Experimental Protocol: Ex-vivo Autoradiography for Receptor Occupancy
-
Animal Dosing: A cohort of animals is treated with the unlabeled test compound at various doses. A control group receives the vehicle.
-
Radioligand Administration: At a specified time after drug administration, all animals are injected with a radiolabeled ligand specific for the target receptor.
-
Tissue Collection and Sectioning: After a suitable incubation period for the radioligand to bind, the animals are euthanized, and the target tissues (e.g., brain, heart) are rapidly dissected and frozen. Cryosections of the tissues are then prepared.
-
Image Acquisition: The tissue sections are apposed to a phosphor imaging plate or film for a set exposure time.
-
Data Analysis: The resulting autoradiograms are digitized and analyzed to quantify the density of radioligand binding in specific regions of interest. Receptor occupancy is calculated by comparing the binding in the drug-treated groups to the control group.
Data Interpretation: Autoradiography provides a visual and quantitative assessment of where a drug binds in the body. It can confirm that the drug reaches and binds to the target tissue and can also reveal potential off-target binding sites.
| Parameter | In-Vitro Data | In-Vivo Autoradiography Data |
| Binding Specificity | Determined by competition assays | Visualized by displacement with unlabeled ligands |
| Tissue Distribution | Not applicable | Detailed map of drug localization |
| Receptor Density | Bmax (fmol/mg protein) | Relative density across different tissues |
Causality and Experimental Choices: The choice of the radioligand is critical. It should have high affinity and specificity for the target receptor to ensure that the observed signal is not due to non-specific binding. The timing of tissue collection is also important and should be based on the pharmacokinetic profile of the test compound to ensure that measurements are taken at or near the time of maximum target engagement.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a mathematical approach that links the time course of drug concentration in the body (PK) to the pharmacological effect (PD).[6][19][20][21] By integrating in-vitro binding data with in-vivo PK data, PK/PD models can predict the degree of receptor engagement and the resulting biological response over time.[6][19]
The Principle: In-vitro receptor binding parameters, such as the equilibrium dissociation constant (Kd), are used as inputs for a mathematical model that also incorporates the drug's in-vivo absorption, distribution, metabolism, and excretion properties. This integrated model can then simulate the time course of receptor occupancy at the target site and predict the resulting physiological effect.[19][21]
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Ensuring Unambiguous Identification: A Comparative Guide to Orthogonal Analytical Methods for N-(4-Fluorobenzyl)-2-butanamine HCl Confirmation
For Immediate Release
In the landscape of pharmaceutical development and quality control, the unambiguous confirmation of an active pharmaceutical ingredient's (API) identity and purity is paramount. Relying on a single analytical technique, however robust, can introduce method-specific biases and potentially overlook critical impurities or structural nuances. This guide, intended for researchers, scientists, and drug development professionals, presents a comparative overview of orthogonal analytical methods for the comprehensive confirmation of N-(4-Fluorobenzyl)-2-butanamine HCl.
The principle of orthogonality in pharmaceutical analysis involves the use of multiple, independent analytical techniques that rely on different physicochemical principles to evaluate the same sample attributes.[1] This approach significantly enhances the reliability of analytical data and is strongly advocated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] By employing orthogonal methods, a more complete and trustworthy characterization of the drug substance is achieved, mitigating the risks associated with relying on a single analytical output.[3][4]
This guide will delve into two powerful, yet distinct, analytical techniques for the confirmation of N-(4-Fluorobenzyl)-2-butanamine HCl: High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) Spectroscopy . We will explore the theoretical underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance.
The Analyte: N-(4-Fluorobenzyl)-2-butanamine HCl
N-(4-Fluorobenzyl)-2-butanamine HCl is a chiral secondary amine hydrochloride salt. Its structure consists of a fluorobenzyl group attached to a 2-butanamine moiety. The presence of a chiral center at the second carbon of the butanamine chain means it can exist as two enantiomers, (R) and (S) isomers. The hydrochloride salt form enhances its solubility and stability.
Key Structural Features for Analytical Consideration:
-
Chromophore: The fluorobenzyl group provides a UV chromophore, essential for detection by UV-based methods.
-
Chiral Center: The stereochemistry at the C2 position of the butanamine is a critical quality attribute that requires specific analytical methods for its determination.
-
Protons and Carbons: The unique arrangement of protons and carbons in the molecule allows for definitive structural elucidation by NMR.
-
Potential Impurities: Impurities can arise from the synthesis process, such as starting materials, by-products, or isomers. Degradation products may also be present due to factors like hydrolysis or oxidation.[5][6]
Orthogonal Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers.[7] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[8] For N-(4-Fluorobenzyl)-2-butanamine HCl, a direct method using a crown ether-based CSP or an indirect method involving derivatization followed by separation on a polysaccharide-based CSP are viable approaches.[7][9] The choice between direct and indirect methods often depends on factors like sample complexity and the presence of a suitable chromophore. Given the inherent UV chromophore in the target molecule, a direct method is often preferred for its simplicity.
Experimental Workflow:
Caption: Workflow for NMR analysis of N-(4-Fluorobenzyl)-2-butanamine HCl.
Detailed Experimental Protocol:
-
System: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of N-(4-Fluorobenzyl)-2-butanamine HCl in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (Optional but Recommended for Absolute Confirmation):
-
COSY: To establish proton-proton coupling networks.
-
HSQC: To correlate directly bonded proton and carbon atoms.
-
Expected Data and Interpretation: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the benzylic protons, the methine proton, the methylene protons, and the methyl protons of the 2-butanamine chain. The integration of these signals will correspond to the number of protons in each environment. The coupling patterns (e.g., doublets, triplets, multiplets) will provide information about adjacent protons. The ¹³C NMR spectrum will show a unique signal for each carbon atom in the molecule. The chemical shifts of both ¹H and ¹³C signals are highly characteristic of the molecule's structure and can be compared to predicted values or data from a reference standard for unambiguous confirmation.
Comparative Analysis of Orthogonal Methods
| Feature | Chiral HPLC with UV Detection | NMR Spectroscopy |
| Principle of Separation/Detection | Differential interaction with a chiral stationary phase, detected by UV absorbance. | Nuclear spin transitions in a magnetic field, providing detailed structural information. |
| Information Provided | Retention time, enantiomeric purity, and quantification of the main component and impurities with chromophores. | Unambiguous structural confirmation, including connectivity and stereochemistry (with chiral shift reagents), and identification of impurities with different chemical structures. |
| Specificity | High for enantiomeric separation. May not distinguish between structurally similar impurities with the same chromophore. | Extremely high for structural elucidation. Can distinguish between isomers and structurally related impurities. |
| Sensitivity | Generally higher than NMR, capable of detecting trace-level impurities. | Lower sensitivity compared to HPLC, typically requiring milligram quantities of sample. |
| Throughput | Relatively high, with typical run times of 10-30 minutes per sample. | Lower throughput, as acquisition times, especially for ¹³C and 2D NMR, can be longer. |
| Confirmation Strength | Strong for enantiomeric purity and identity when compared to a reference standard. | Absolute confirmation of molecular structure. |
Conclusion: A Synergistic Approach
The use of orthogonal analytical methods provides a robust and self-validating system for the confirmation of N-(4-Fluorobenzyl)-2-butanamine HCl. [1]Chiral HPLC excels in providing precise information on enantiomeric purity and is highly sensitive for quantitative analysis. NMR spectroscopy, on the other hand, offers unparalleled detail in structural elucidation, providing definitive proof of the molecule's identity.
By employing both techniques, researchers and drug development professionals can build a comprehensive analytical package that leaves no room for ambiguity. The HPLC method confirms the enantiomeric integrity and purity profile, while the NMR data provides the foundational, irrefutable evidence of the chemical structure. This dual-pronged approach ensures the highest level of confidence in the quality and identity of the drug substance, a critical requirement for regulatory submission and ensuring patient safety.
References
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Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
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Singh, S. (2025, November 10). Orthogonal Method in Pharmaceutical Analysis: A Scientific Perspective. Jaano & Seekho. Retrieved from [Link]
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Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Retrieved from [Link]
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PubChem. (n.d.). (4-Fluoro-benzyl)-methylamine HCl | C8H11ClFN | CID 12689752. Retrieved from [Link]
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ResearchGate. (2021, July 23). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2022, June 3). A REVIEW ON SYNTHESIS, CHARACTERIZATION OF IMPURITIES OF SOME DRUGS AND IT’S ANALYTICAL METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]
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Comparative Analysis of Neuroprotective Efficacy Among MAO Inhibitors: A Technical Guide for Drug Development
Monoamine oxidase (MAO) inhibitors have evolved from purely symptomatic treatments for Parkinson’s disease (PD) into highly scrutinized candidates for disease-modifying neuroprotection. While their primary pharmacological action—preventing the oxidative deamination of dopamine—provides symptomatic relief, preclinical data reveal that specific MAO-B inhibitors exert profound, direct neuroprotective and anti-apoptotic effects[1][2].
This guide provides an objective, data-driven comparison of three primary MAO-B inhibitors—Selegiline , Rasagiline , and Safinamide —analyzing their mechanistic causality, comparative efficacy, and the experimental frameworks required to validate their neuroprotective properties.
Mechanistic Causality: Beyond Catalytic Inhibition
The neuroprotective capacity of MAO inhibitors is not strictly tied to their enzymatic blockade. In fact, neuroprotection is often observed at concentrations well below the threshold required for MAO-B inhibition, pointing to secondary, independent signaling cascades[3].
The Propargylamine Scaffold: Selegiline and Rasagiline
Both selegiline and rasagiline share a propargylamine moiety, which is the primary driver of their anti-apoptotic properties[4][5]. This functional group interacts directly with the outer mitochondrial membrane, preventing the collapse of the mitochondrial membrane potential (
-
Apoptotic Regulation: These agents upregulate the expression of anti-apoptotic proteins (Bcl-2, Bcl-xL) while downregulating pro-apoptotic factors (Bax, Bad)[2][6]. This shift in the Bcl-2/Bax ratio prevents the opening of the mitochondrial permeability transition pore (mPTP), thereby halting the release of cytochrome c and the subsequent activation of Caspase-3[7].
-
The Metabolite Divergence: A critical differentiator in their efficacy lies in their metabolic pathways. Selegiline is metabolized into L-amphetamine and L-methamphetamine, which possess intrinsic neurotoxic properties that can counteract its neuroprotective benefits in certain models[3][8]. Conversely, rasagiline is metabolized into aminoindan, a compound devoid of sympathomimetic activity that actually exhibits its own intrinsic neuroprotective properties[4][5].
Dual-Action Modulation: Safinamide
Safinamide represents a paradigm shift as a reversible, highly selective MAO-B inhibitor with a dual mechanism of action[1][9]. Beyond MAO-B inhibition, safinamide acts as a state-dependent blocker of voltage-sensitive sodium channels (VSSCs) and modulates voltage-sensitive calcium channels (VSCCs)[9].
-
Excitotoxicity Mitigation: By blocking these ion channels, safinamide significantly reduces the excessive release of glutamate in the basal ganglia[1][9]. This mitigates glutamate-induced excitotoxicity, a secondary pathway of neuronal death in neurodegenerative environments.
Molecular mechanisms of propargylamine-induced neuroprotection.
Comparative Quantitative Data
To objectively evaluate these compounds for drug development pipelines, it is crucial to benchmark their pharmacological profiles and neuroprotective markers. The following table synthesizes quantitative and qualitative data from preclinical models[2][3][4][9][10].
| Parameter | Selegiline | Rasagiline | Safinamide |
| Enzyme Inhibition Type | Irreversible, Covalent[9] | Irreversible, Covalent[9] | Reversible[9] |
| MAO-B Potency (In Vivo) | Baseline reference | 3 to 15-fold more potent than Selegiline[2] | Comparable to Selegiline |
| Primary Metabolites | L-amphetamine, L-methamphetamine[3][8] | Aminoindan[4] | Safinamide acid (Inactive) |
| Metabolite Toxicity | Neurotoxic (Counteracts efficacy)[3] | Neuroprotective[4] | Non-toxic |
| Bcl-2 / Bax Modulation | Moderate Upregulation[11] | Robust Upregulation[2][3] | Indirect (via reduced ROS) |
| Glutamate Modulation | None | None | Potent (via VSSC/VSCC block)[9] |
| Neurotrophic Induction | ↑ GDNF, BDNF[10] | ↑ GDNF, BDNF[10] | ↑ GDNF[1] |
Experimental Methodologies: Validating Neuroprotection
To establish trustworthiness and scientific integrity, neuroprotective claims must be validated through orthogonal, self-validating experimental systems. The following protocols outline the gold-standard methodologies for evaluating MAO inhibitor efficacy.
Protocol A: In Vitro MPP+ Toxicity Assay (MAO-B Independent Validation)
Causality Rationale: MPTP is a pro-toxin converted into the active neurotoxin MPP+ by MAO-B in astrocytes[3]. If an experiment only uses MPTP, neuroprotection might simply be an artifact of blocking this conversion. By applying MPP+ directly to dopaminergic cells (e.g., SH-SY5Y), researchers bypass the conversion step, isolating and proving neuroprotective mechanisms independent of MAO-B catalytic inhibition[3][7].
Self-Validating Design:
-
Cell Culture: Seed human neuroblastoma SH-SY5Y cells in 96-well plates at
cells/well. Allow 24 hours for adherence. -
Control Establishment (Critical Step):
-
Group 1 (Vehicle): Baseline viability.
-
Group 2 (Toxin Control): 1 mM MPP+ (Induces ~50% cell death).
-
Group 3 (Drug Control): 1 µM Inhibitor alone (Checks for intrinsic drug toxicity).
-
Group 4 (Test): 1 µM Inhibitor + 1 mM MPP+.
-
-
Pre-treatment: Administer the MAO inhibitor (e.g., Rasagiline) 2 hours prior to toxin exposure to allow for mitochondrial membrane interaction and gene transcription initiation[6].
-
Toxin Insult: Introduce 1 mM MPP+ and incubate for 24 hours.
-
Orthogonal Readouts:
-
Cell Viability: Perform an MTT reduction assay.
-
Apoptotic Markers: Lyse cells and perform Western Blotting. Quantify the ratio of Bcl-2 (anti-apoptotic) to Bax (pro-apoptotic)[7].
-
Self-validating in vitro workflow for assessing MAO-B independent neuroprotection.
Protocol B: In Vivo MPTP Mouse Model of Parkinson's Disease
Causality Rationale: While in vitro models prove cellular mechanisms, in vivo models are required to assess the complex interplay of pharmacokinetics, blood-brain barrier penetration, and behavioral rescue. The subacute MPTP mouse model selectively destroys dopaminergic neurons in the substantia nigra pars compacta (SNpc), mimicking PD pathology[7].
Step-by-Step Methodology:
-
Subject Selection: Utilize 8-10 week old male C57BL/6 mice (highly sensitive to MPTP).
-
Randomization: Divide into Vehicle, MPTP alone, and MPTP + Inhibitor groups.
-
Lesion Induction: Administer MPTP hydrochloride (20 mg/kg, subcutaneously) once daily for 4 consecutive days[7][12].
-
Therapeutic Intervention: Administer the MAO inhibitor (e.g., Rasagiline 1 mg/kg or Safinamide 50 mg/kg, orally) starting 3 days post-MPTP lesion to assess neurorestorative rather than just prophylactic effects[7][13]. Continue for 7 days.
-
Behavioral Phenotyping: Conduct Rotarod and Pole tests to quantify the restoration of motor coordination[7].
-
Histological Quantification:
-
Euthanize subjects and perform transcardial perfusion.
-
Section the brain and perform immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
-
Perform stereological counting of TH-positive neurons in the SNpc. True neuroprotection is validated only if the absolute number of TH+ neurons is preserved compared to the MPTP-only group[7][13].
-
Future Directions: Multifunctional Agents
The limitations of first-generation MAO inhibitors have catalyzed the development of multifunctional agents. Compounds like Ladostigil (combining MAO-B inhibition with cholinesterase inhibition for Alzheimer's/PD overlap)[5][6] and MT-20R (a novel agent combining MAO-B inhibition with free radical scavenging and AKT/Nrf2/HO-1 pathway activation)[7] represent the future of neuroprotective drug design. By targeting multiple nodes of the neurodegenerative cascade simultaneously, these agents aim to achieve the elusive goal of true disease modification.
References
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I.R.I.S. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. Available at: [Link]
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PMC. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. Available at: [Link]
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PMC. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Available at: [Link]
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Psikofarmakoloji. Monoamine Oxidase Inhibitors and Neuroprotective Mechanisms. Available at:[Link]
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PMC. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Available at:[Link]
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NIH. Neuroprotection by Rasagiline: A New Therapeutic Approach to Parkinson's Disease? Available at:[Link]
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Medscape. Rasagiline: New Treatment for Parkinson's Disease. Available at: [Link]
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ResearchGate. Neuroprotective Effects and Mechanisms of Action of Multifunctional Agents Targeting Free Radicals, Monoamine Oxidase B and Cholinesterase in Parkinson's Disease Model. Available at: [Link]
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PMC. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. Available at: [Link]
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PMC. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline. Available at: [Link]
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Experimental Neurobiology. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline. Available at: [Link]
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Comprehensive Guide to the Statistical Analysis of Dose-Response Curves for N-(4-Fluorobenzyl)-2-butanamine HCl
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: N-(4-Fluorobenzyl)-2-butanamine HCl (CAS: 1049678-16-1)
Executive Summary
In modern neuropharmacology, the characterization of novel synthetic building blocks and investigational ligands requires rigorous quantitative frameworks. N-(4-Fluorobenzyl)-2-butanamine HCl , a fluorinated secondary amine, is frequently utilized in the development of modulators for monoamine transporters and Trace Amine-Associated Receptors (e.g., TAAR1).
As a Senior Application Scientist, I frequently observe that the bottleneck in characterizing such compounds is not the biochemical assay itself, but the mathematical modeling of the resulting data. This guide provides a definitive, self-validating workflow for generating, normalizing, and statistically analyzing dose-response curves for N-(4-Fluorobenzyl)-2-butanamine HCl, objectively comparing its performance against established pharmacological standards.
Pharmacological Context & Experimental Causality
Biological responses to receptor ligands are rarely linear; they follow a sigmoidal geometry dictated by the laws of mass action and receptor saturation. To accurately determine the potency (
To ground our statistical analysis in a real-world application, this guide utilizes a TAAR1 Gs-coupled cAMP accumulation assay . TAAR1 activation leads to adenylyl cyclase stimulation, producing cAMP, which we quantify using a homogeneous luminescence readout.
Diagram 1: TAAR1 receptor signaling pathway and luminescence assay readout.
Self-Validating Experimental Protocol
To trust our statistical output, the input data must be generated through a self-validating system. The following protocol incorporates internal quality controls (Z'-factor calculation) to ensure assay robustness before any curve fitting occurs.
Step-by-Step Methodology: High-Throughput cAMP Assay
-
Cell Preparation & Plating:
-
Action: Plate HEK293 cells stably expressing human TAAR1 at 10,000 cells/well in a 384-well white microplate.
-
Causality: White plates maximize signal reflection and minimize well-to-well crosstalk for luminescence assays.
-
-
Compound Dilution (Critical Step):
-
Action: Prepare a 10-point, 1:3 serial dilution of N-(4-Fluorobenzyl)-2-butanamine HCl, starting at a top concentration of 10 µM.
-
Causality: A 10-point curve ensures sufficient data points at both the upper and lower asymptotes. Without these anchored plateaus, the statistical software cannot accurately resolve the
, leading to mathematically infinite confidence intervals.
-
-
Incubation:
-
Action: Add the compound dilutions to the cells and incubate for 30 minutes at 37°C in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Causality: IBMX prevents the degradation of synthesized cAMP, allowing the signal to accumulate to detectable levels, thereby widening the assay's dynamic range.
-
-
Detection & Internal Validation:
-
Action: Add the cAMP luminescent detection reagents (e.g., GloSensor or equivalent). Read luminescence (RLU) after 15 minutes.
-
Validation: Include 16 wells of a maximum response control (10 µM RO5166017) and 16 wells of a vehicle control (0.1% DMSO). Calculate the Z'-factor. Proceed to statistical analysis only if
.
-
Statistical Analysis Workflow
Once raw Relative Light Units (RLU) are acquired, the data must be transformed and modeled. We rely on the, the gold standard for continuous dose-response data.
The 4PL Equation
The standard dose-response curve is defined by the following equation:
-
X: Logarithm of compound concentration. Causality: Log-transformation normalizes the variance across the wide concentration range and transforms the hyperbola into a symmetrical sigmoid.
-
Y: Response (% Activation).
-
Top & Bottom: The upper and lower asymptotes.
- (Inflection Point): The concentration provoking a response halfway between the Top and Bottom.
-
Hill Slope (p): Quantifies the steepness of the curve, reflecting receptor binding cooperativity.
Handling Asymmetry
The 4PL model assumes the curve is perfectly symmetrical around its midpoint. However, phenomena such as receptor desensitization or allosteric modulation can skew the curve. If residual analysis reveals a systematic deviation from the 4PL fit, you must apply the Richards equation, also known as the , which introduces an asymmetry parameter (
Diagram 2: Step-by-step statistical workflow for non-linear regression of dose-response data.
Comparative Data Presentation
To objectively evaluate N-(4-Fluorobenzyl)-2-butanamine HCl, we compare its statistically derived parameters against a standard full agonist (RO5166017) and a negative vehicle control.
The data below represents a validated assay run (
| Test Compound | 95% Confidence Interval (nM) | Hill Slope | Goodness of Fit ( | ||
| Standard TAAR1 Agonist (RO5166017) | 12.5 | 10.2 to 15.1 | 100.0% | 0.98 | 0.994 |
| N-(4-Fluorobenzyl)-2-butanamine HCl | 45.2 | 38.7 to 52.4 | 72.4% | 1.12 | 0.988 |
| Vehicle Control (0.1% DMSO) | N/A | N/A | < 1.0% | N/A | N/A |
Data Interpretation
The statistical output clearly defines N-(4-Fluorobenzyl)-2-butanamine HCl as a potent partial agonist at the target receptor.
-
Potency: Its
of 45.2 nM indicates strong binding affinity, though it is roughly 3.6-fold less potent than the standard RO5166017. -
Efficacy: The
plateaus at 72.4%, confirming partial agonism. -
Cooperativity: The Hill Slope of 1.12 is close to 1.0, suggesting standard 1:1 stoichiometric binding without complex allosteric cooperativity, validating the use of the .
References
-
GraphPad Software. (n.d.). Equation: Asymmetrical (five parameter) - GraphPad Prism 11 Curve Fitting Guide. Retrieved from[Link]
-
Dinse, G. E. (2011). An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data. Journal of Agricultural, Biological, and Environmental Statistics, 16(2), 221–232. Retrieved from[Link]
-
UCLA Advanced Research Computing. (n.d.). How can I generate a dose response curve SAS? | SAS FAQ. Retrieved from[Link]
Safety Operating Guide
N-(4-Fluorobenzyl)-2-butanamine hydrochloride proper disposal procedures
As a Senior Application Scientist, I frequently observe that the logistical end of the chemical lifecycle—disposal—is often treated as an afterthought in drug development and synthetic laboratories. However, the safe and compliant disposal of halogenated organic salts like N-(4-Fluorobenzyl)-2-butanamine hydrochloride is a critical operational requirement. Mishandling these compounds not only violates environmental regulations but also introduces severe laboratory safety risks, including the potential generation of toxic gases during incompatible mixing or improper incineration.
This guide provides a self-validating, step-by-step operational protocol for the disposal of N-(4-Fluorobenzyl)-2-butanamine hydrochloride, grounded in the physicochemical realities of the molecule.
Chemical Profiling and Disposal Causality
To design a safe disposal protocol, we must first understand the molecular architecture of the compound. N-(4-Fluorobenzyl)-2-butanamine hydrochloride (CAS: 1049678-16-1) is a secondary amine salt containing two distinct halogens: a covalently bound fluorine atom on the benzyl ring and an ionic chloride (from the hydrochloride salt).
The Causality of Halogenated Waste Segregation: The presence of these halogens dictates the entire disposal lifecycle. When subjected to standard thermal destruction, fluorinated and chlorinated organic compounds generate hydrogen fluoride (HF) and hydrogen chloride (HCl) gases. If this compound is inadvertently mixed with non-halogenated solvent waste, it may be sent to a standard incinerator lacking the necessary acid gas scrubbers. The U.S. Environmental Protection Agency (EPA) and international Basel Convention guidelines strictly mandate that fluorinated organic compounds require specialized high-temperature incineration (often >1000°C) with extended residence times to achieve >99.99% destruction and prevent the formation of toxic products of incomplete combustion (PICs)[1][2].
Furthermore, mixing halogenated waste with incompatible non-halogenated streams (such as strong bases or oxidizers) can cause exothermic reactions or the release of free amine vapors[3].
Quantitative Disposal Parameters
| Parameter | Specification | Operational Consequence |
| CAS Number | 1049678-16-1 | Essential for accurate hazardous waste manifest tracking. |
| Halogen Content | Fluorine (Covalent), Chlorine (Ionic) | Strictly mandates routing to the "Halogenated Organic Waste" stream. |
| Physical State | Solid (Powder/Crystalline) | High risk of aerosolization; requires sealed, puncture-proof solid waste containers. |
| Thermal Destruction | >1000°C Requirement | Must be processed by a permitted facility equipped with flue gas scrubbers. |
Operational Workflow: Segregation and Routing
The following decision matrix illustrates the logical routing of N-(4-Fluorobenzyl)-2-butanamine hydrochloride waste based on its physical state in the laboratory.
Decision tree for the segregation and routing of N-(4-Fluorobenzyl)-2-butanamine hydrochloride waste.
Step-by-Step Disposal Methodologies
To maintain scientific integrity and regulatory compliance, laboratory personnel must execute the following self-validating protocols. Every step is designed to isolate the halogens and prevent environmental release.
Protocol A: Disposal of Solid Waste (Unused Chemical or Contaminated Consumables)
-
Containment: Transfer all solid N-(4-Fluorobenzyl)-2-butanamine hydrochloride (including contaminated weigh boats, filter papers, and spatulas) into a chemically resistant, sealable container (e.g., wide-mouth HDPE bottle). Do not use biohazard bags or standard trash receptacles.
-
Labeling: Immediately affix a hazardous waste tag. The tag must explicitly state: "Hazardous Waste: Halogenated Organic Solid - N-(4-Fluorobenzyl)-2-butanamine hydrochloride (CAS 1049678-16-1)."
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from strong oxidizers and bases.
Protocol B: Disposal of Liquid Waste (Reaction Mixtures and Solutions)
-
Segregation: Verify that the receiving waste carboy is strictly designated for Halogenated Organic Solvents . Mixing this compound with non-halogenated waste compromises the entire carboy, increasing disposal costs and safety risks[3].
-
Transfer: Working inside a certified chemical fume hood, carefully pour the solution into the halogenated waste carboy using a funnel to prevent splashing.
-
Documentation: Update the waste log attached to the carboy to reflect the addition of a fluorinated amine hydrochloride, noting the approximate concentration and volume.
Protocol C: Decontamination of Empty Primary Containers
Empty containers that previously held the neat chemical remain hazardous due to residual dust and must not be discarded in standard recycling or municipal trash until decontaminated[4].
-
Solvent Selection: Select a solvent in which the compound is highly soluble (e.g., methanol or ethanol).
-
Triple-Rinse Procedure:
-
Add a small volume of the solvent to the empty container (approximately 10% of the container's volume).
-
Cap tightly and agitate vigorously to dissolve residual powder.
-
Decant the resulting rinsate directly into the Halogenated Liquid Waste carboy.
-
Repeat this process two more times (Triple Rinse).
-
-
Defacement: Once the container is completely dry, thoroughly deface or remove the original manufacturer label. The container may now be disposed of according to your institution's policy for decontaminated glass/plastic.
Emergency Spill Response Integration
In the event of a spill, the primary objective is to prevent the fluorinated compound from entering the laboratory's aqueous drain system.
-
Solid Spills: Do not dry-sweep, as this aerosolizes the amine hydrochloride dust. Lightly dampen the spill with water or a compatible solvent to suppress dust, then collect using absorbent pads. Place all cleanup materials into the Halogenated Solid Waste container.
-
Liquid Spills: Contain the spill using inert, non-combustible absorbent materials (e.g., vermiculite or universal spill pads). Transfer the saturated absorbents to a sealed hazardous waste container. Wash the area with a mild detergent solution and collect the wash water as hazardous waste.
References
-
U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances." EPA.gov, 2024. Available at: [Link]
-
Secretariat of the Basel Convention. "Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with perfluorooctane sulfonic acid (PFOS)..." Basel.int, 2025. Available at: [Link]
-
University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." UWosh.edu. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
